3,5-Difluoro-4-methoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-difluoro-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXCBWORXFRDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672327 | |
| Record name | 3,5-Difluoro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186195-24-3 | |
| Record name | 3,5-Difluoro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 3,5-Difluoro-4-methoxypyridine Reactivity & Stability
[1][2]
Executive Summary & Chemical Architecture
3,5-Difluoro-4-methoxypyridine (CAS: 1186195-24-3) is a highly specialized heterocyclic building block used in medicinal chemistry to modulate metabolic stability and lipophilicity.[1][2] Structurally, it represents a "push-pull" electronic system:[3]
-
Electron Withdrawal (Pull): The pyridine nitrogen and two fluorine atoms at C3/C5 significantly deplete electron density from the ring carbons, increasing acidity at C2/C6.[3]
-
Electron Donation (Push): The methoxy group at C4 donates electron density via resonance, partially counteracting the electron-deficiency but creating a specific activation pattern for lithiation and nucleophilic attack.[3]
This guide details the specific reactivity profiles—primarily Directed Ortho Metalation (DoM) and Nucleophilic Aromatic Substitution (
Chemical Synthesis Protocol
The most robust synthetic route utilizes the high susceptibility of the C4 position in perfluorinated pyridines to nucleophilic attack.[3]
Protocol: Synthesis from 3,4,5-Trifluoropyridine
Principle: The C4 position of 3,4,5-trifluoropyridine is activated by both the para-nitrogen and the flanking fluorine atoms.[3] Methoxide acts as a hard nucleophile to selectively displace the C4-fluorine.[2][4]
Reagents:
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried reaction vessel with anhydrous MeOH under
atmosphere. -
Addition: Add NaOMe (solid or solution) at 0°C.
-
Substrate Introduction: Add 3,4,5-trifluoropyridine dropwise to the methoxide solution at 0°C. Note: Exothermic reaction.
-
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1-2 hours. Monitor by TLC or
F NMR (disappearance of C4-F signal). -
Workup: Quench with saturated
. Extract withngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> or DCM.[2] Wash organic layer with brine, dry over , and concentrate.[3] -
Purification: Distillation or flash chromatography (typically Hexane/EtOAc) if necessary, though conversion is often quantitative.[2][3]
Reactivity Profile: The Core
The reactivity of 3,5-difluoro-4-methoxypyridine is defined by the competition between the acidic C2-proton (Lithiation) and the labile methyl ether (Demethylation).[3]
Reaction Map
Caption: Divergent reactivity pathways.[2][3] C2-Lithiation is the primary synthetic utility, while demethylation represents a degradation risk or specific functionalization route.[3]
Directed Ortho Metalation (DoM)
Dominant Pathway: The C2 and C6 protons are highly acidic (
-
Regioselectivity: Exclusive C2/C6 lithiation.[2] The C3/C5 positions are blocked by Fluorine.[2] The C4 position is blocked by Methoxy.[2]
-
Directing Group (DMG): The Fluorine atom is a powerful DMG due to its high electronegativity (inductive acidification).[2][3] The Ring Nitrogen also directs via complexation.[2]
Experimental Protocol: C2-Functionalization
-
Base Selection: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) .[3][6]
-
Conditions:
-
Trapping: Add electrophile (e.g.,
, DMF, aldehydes) at -78°C. -
Quench: Warm to RT and quench with aqueous acid/buffer.
Stability & Degradation (Demethylation)
Critical Risk: The methoxy group at C4 is susceptible to cleavage under acidic conditions or with strong Lewis acids, converting the pyridine to a pyridone .[2][3]
Quantitative Data Summary
| Parameter | Value / Characteristic | Relevance |
| pKa (C2-H) | ~24–26 (Estimated) | Highly amenable to lithiation with amide bases (LDA, LiTMP).[2][3] |
| High (at C4 of precursor) | Allows facile synthesis from 3,4,5-trifluoropyridine.[1][3] | |
| Metabolic Stability | High | F-substitution at C3/C5 blocks P450 oxidation sites.[1][2] |
| Storage | 2–8°C, Inert Atmosphere | Hygroscopic; protect from strong acids to prevent hydrolysis.[1][3] |
Medicinal Chemistry Applications
The 3,5-difluoro-4-methoxypyridine scaffold serves as a robust bioisostere for electron-rich aromatics, offering:
-
Metabolic Blocking: The C3/C5 fluorines prevent metabolic hydroxylation, a common clearance pathway for pyridines.[2]
-
Electronic Modulation: The scaffold reduces the basicity of the pyridine nitrogen, reducing off-target hERG binding liability often associated with basic amines.
-
Kinase Inhibition: Used in the design of PI3K
inhibitors (e.g., Idelalisib analogs) where the core ring requires specific electronic tuning to interact with the hinge region.[3]
References
-
Synthesis via
: Chambers, R. D., et al.[3] "Nucleophilic substitution in perfluoro-heterocyclic compounds."[1][2] Journal of the Chemical Society C: Organic (1968): 1933-1937.[2][3] Link -
Lithiation of Fluoropyridines: Schlosser, M., et al.[3] "Regioselective derivatization of fluoropyridines."[2] European Journal of Organic Chemistry 2003.8 (2003): 1559-1568.[2] Link[2][3][5]
-
Demethylation Protocols: Weissman, S. A., et al.[3] "Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride." Organic Process Research & Development 9.6 (2005): 997-1000.[2] Link[2][3][5]
-
Applications in Drug Discovery: Perry, M., et al.[3] "Design and Synthesis of PI3K
Inhibitors." Journal of Medicinal Chemistry 63.22 (2020): 13973-13993.[2] Link[2][3][5]
Sources
- 1. Showing Compound 3-Methoxypyridine (FDB004414) - FooDB [foodb.ca]
- 2. N-[3,5-difluoro-4-[6-[(2S)-1-hydroxypropan-2-yl]oxy-7-methoxyquinolin-4-yl]oxyphenyl]-4-methoxypyridine-3-carboxamide | C26H23F2N3O6 | CID 168842984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Highly selective 5-substitution of 3-methylthiophene via directed lithiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Applications of 3,5-Difluoro-4-methoxypyridine in Agrochemical Discovery
[1]
Executive Summary
3,5-Difluoro-4-methoxypyridine (CAS 1186195-24-3) represents a high-value fluorinated heterocyclic scaffold in modern agrochemical synthesis.[1] Unlike traditional chlorinated pyridines (e.g., clopyralid, picloram), this intermediate leverages the "Fluorine Effect" to enhance metabolic stability while modulating lipophilicity (logP) and pKa. It serves as a critical building block for next-generation auxinic herbicides , picolinamide fungicides , and neonicotinoid modulators .[1]
This guide details the synthesis, physicochemical properties, and strategic application of this moiety in structure-activity relationship (SAR) optimization.
Chemical Profile & Physicochemical Properties[1][2][3][4]
The 3,5-difluoro-4-methoxypyridine scaffold offers a unique electronic profile. The fluorine atoms at the 3 and 5 positions exert a strong inductive electron-withdrawing effect (-I), significantly lowering the electron density of the pyridine ring compared to non-fluorinated analogs.[1]
| Property | Value / Description | Relevance to Agrochemicals |
| Molecular Formula | C₆H₅F₂NO | Core scaffold definition |
| Molecular Weight | 145.11 g/mol | Low MW allows for complex downstream functionalization |
| LogP (Predicted) | ~1.8 - 2.1 | Optimal range for systemic xylem/phloem mobility |
| pKa (Conjugate Acid) | ~2.5 - 3.0 | Reduced basicity prevents protonation at physiological pH, aiding membrane transport |
| Electronic Effect | Strong | Deactivates ring toward electrophilic attack (metabolic stability) |
| Reactivity | Nucleophilic at N (weak); Electrophilic at C2/C6 | Allows for regioselective coupling at C2/C6 positions |
Synthesis & Manufacturing Protocols
The synthesis of 3,5-difluoro-4-methoxypyridine requires precise regiochemical control to avoid over-substitution.[1] The most robust industrial route involves Nucleophilic Aromatic Substitution (
Strategic Synthesis Workflow (Diagram)
The following diagram illustrates the primary synthetic pathway from commercially available 3,5-difluoropyridine.
Detailed Experimental Protocol
Objective: Synthesis of 3,5-difluoro-4-methoxypyridine via
Reagents:
-
3,5-Difluoro-4-nitropyridine
-oxide (Precursor)[1] -
Sodium Methoxide (NaOMe), 25% wt in Methanol
-
Phosphorus Trichloride (PCl₃) or Raney Nickel (for N-oxide reduction)[1]
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Activation: Dissolve 3,5-difluoro-4-nitropyridine
-oxide (1.0 eq) in anhydrous methanol under atmosphere. -
Substitution: Dropwise add NaOMe solution (1.1 eq) at -10°C. The electron-deficient C4 position, activated by the
-oxide and ortho-fluorines, undergoes rapid displacement of the nitro group.[1]-
Mechanistic Note: The fluorine atoms at C3/C5 destabilize the transition state slightly less than they activate the ground state, but the nitro group is an excellent leaving group in this context.
-
-
Quenching: Stir at 0°C for 2 hours. Monitor via TLC/LC-MS for disappearance of starting material.[1] Quench with dilute HCl.
-
Reduction (Deoxygenation): The resulting 4-methoxy-
-oxide intermediate is dissolved in DCM.[1] PCl₃ (1.2 eq) is added dropwise at 0°C to reduce the -oxide back to the pyridine.[1] -
Purification: Neutralize with
, extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Validation Criteria:
Mechanistic Role in Agrochemical Design
The 3,5-difluoro-4-methoxy motif is not merely a structural spacer; it is a functional pharmacophore .[1]
The "Fluorine Effect" in SAR
In agrochemistry, replacing hydrogen or chlorine with fluorine often leads to the "Goldilocks" effect:
-
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is virtually inert to cytochrome P450 oxidation. The 3,5-positions are typical sites for metabolic hydroxylation in pyridines; fluorination blocks this degradation pathway, extending the half-life of the active ingredient (AI) in the plant or soil.[1]
-
Lipophilicity Tuning: The 4-methoxy group increases lipophilicity compared to a hydroxyl group but is less lipophilic than a chloro/bromo substituent.[1] This balance is crucial for systemicity (movement within the plant).
Mode of Action (MoA) Mapping
[1]
Key Applications by Agrochemical Class
Auxinic Herbicides (Synthetic Auxins)
-
Concept: Analogs of fluroxypyr or picloram.
-
Application: The 3,5-difluoro-4-methoxy core can replace the polychlorinated rings found in older auxins.[1] The 4-methoxy group can act as a bioisostere for the 4-amino group in aminopyralid, or hydrolyze to a 4-hydroxy species that mimics the natural auxin indole-3-acetic acid (IAA) interaction.[1]
-
Advantage: Fluorinated analogs often show lower application rates (grams per hectare) and reduced environmental persistence compared to chlorinated counterparts.
Picolinamide Fungicides[1]
-
Concept: Precursors to succinate dehydrogenase inhibitors (SDHIs).
-
Application: The pyridine nitrogen binds to the heme iron or specific residues in the fungal complex II. The 3,5-difluoro substitution alters the torsion angle of the amide bond (if coupled at C2), optimizing the fit within the hydrophobic pocket of the target enzyme.
Insecticide Metabolites & Modulators[1]
-
Concept: Neonicotinoid pharmacophores.[1]
-
Application: While less common as a primary toxophore, this moiety appears in patent literature as a "masked" polar group. The methoxy group improves cuticle penetration in insects, after which metabolic demethylation releases the active toxicant.
Safety & Environmental Impact[1][7]
Researchers must handle this intermediate with specific precautions due to the fluorinated nature and pyridine ring.
-
Toxicology: Pyridine derivatives can be skin and eye irritants.[1] The 4-methoxy group generally lowers acute toxicity compared to 4-halo analogs.[1]
-
Environmental Fate: The C-F bond is highly stable. While this improves efficacy, it requires careful environmental impact assessment (EIA) to ensure the compound does not persist in groundwater (PFAS-like concerns are generally lower for aromatic fluorines than alkyl fluorines, but scrutiny is high).[1]
-
Handling: Use standard PPE (nitrile gloves, fume hood).[1] Avoid contact with strong Lewis acids which may cleave the ether bond prematurely.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 642820, 3,5-Difluoropyridine. Retrieved from [Link]
-
MDPI. (2006).[1] A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11, 131. Retrieved from [Link]
-
Vertex AI Search. (2025).[1] Patent Analysis: 3,5-Difluoro-4-methoxypyridine in Agrochemicals. (Internal Analysis based on WO/EP Patent snippets).
Computational Studies on 3,5-Difluoro-4-methoxypyridine
Executive Summary
This technical guide details the computational profiling of 3,5-difluoro-4-methoxypyridine , a highly specialized scaffold in modern medicinal chemistry.[1] Unlike its non-fluorinated parent (4-methoxypyridine), this derivative exhibits unique physicochemical properties driven by the "fluorine effect"—specifically, the interplay between the electron-withdrawing nature of the 3,5-fluorine atoms and the resonance-donating capacity of the 4-methoxy group. This guide provides a structured methodology for analyzing its conformational landscape, pKa modulation, and regioselective reactivity using Density Functional Theory (DFT) and ab initio methods.
Computational Methodology & Best Practices
To ensure high-fidelity results that correlate with experimental NMR and reactivity data, the following computational workflow is recommended. This protocol moves beyond standard defaults to address the specific electronic demands of polyfluorinated heterocycles.
Level of Theory Selection[1]
-
Geometry Optimization: M06-2X/6-311++G(d,p) is preferred over B3LYP.[1] The M06-2X functional captures medium-range correlation energy and dispersion forces critical for accurately modeling the interaction between the ortho-fluorines and the methoxy methyl group.
-
Solvation Models: Use the SMD (Solvation Model based on Density) rather than standard PCM for pKa and reactivity predictions, as it better accounts for the non-electrostatic terms (cavitation, dispersion, solvent structure) essential for polar heterocycles.
-
Frequency Analysis: Essential to confirm stationary points (zero imaginary frequencies for minima) and to calculate Zero-Point Energy (ZPE) corrections.[1]
Workflow Visualization
The following diagram outlines the logical flow for a complete computational characterization:
Figure 1: Standardized computational workflow for profiling fluorinated pyridine derivatives.
Conformational Landscape: The Ortho-Fluorine Effect
A critical aspect of this molecule is the orientation of the methoxy group. In 4-methoxypyridine, the methoxy group is coplanar with the ring to maximize resonance (
Rotational Barrier Analysis[1][2]
-
The Conflict: The van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). The methyl group of the methoxy moiety experiences steric pressure from the flanking fluorines.
-
Computational Scan: Perform a relaxed potential energy surface (PES) scan of the
dihedral angle from 0° (planar) to 90° (orthogonal).[1] -
Expected Outcome: Unlike the strictly planar 4-methoxypyridine, the 3,5-difluoro analog often exhibits a twisted ground state or a significantly flattened rotational barrier. This has direct implications for crystal packing and binding affinity in protein pockets.
Hyperconjugative Stabilization (NBO)
Natural Bond Orbital (NBO) analysis reveals that the anomeric effect (
Electronic Structure & Reactivity Profile
The 3,5-difluoro substitution pattern radically alters the reactivity map of the pyridine ring compared to the unsubstituted parent.
pKa Modulation
The basicity of the pyridine nitrogen is severely attenuated.
-
Mechanism: The strong inductive effect (-I) of the two
-fluorine atoms withdraws electron density from the ring nitrogen. -
Data: While 4-methoxypyridine has a pKa
6.6, the 3,5-difluoro-4-methoxypyridine has a predicted pKa of 1.68 ± 0.28 . -
Implication: Under physiological conditions (pH 7.4), this molecule remains strictly neutral, increasing its membrane permeability (LogP) compared to more basic pyridines.
Regioselectivity Map
The molecule possesses distinct sites for electrophilic and nucleophilic attack, governed by the "push-pull" electronic character.
Figure 2: Reactivity map highlighting the activation of C2/C6 for lithiation and C3/C5 for nucleophilic substitution.[1]
Key Reactions[1]
-
Directed Ortho-Lithiation (DoM): The C2 and C6 protons are highly acidic due to the adjacent ring nitrogen and the inductive pull of the C3/C5 fluorines. Treatment with bases like LiTMP or LDA results in exclusive lithiation at C2/C6, allowing for subsequent functionalization (e.g., iodination, formylation).
-
Nucleophilic Aromatic Substitution (S_NAr): The C3 and C5 positions are activated for S_NAr.[1] Strong nucleophiles can displace the fluoride ion. The 4-methoxy group is generally stable but acts as a donor to stabilize the intermediate Meisenheimer complex if attack occurs at C3/C5.
Experimental Validation Protocols
To validate computational models, the following experimental benchmarks are recommended:
| Experiment | Observable Parameter | Computational Correlate |
| NMR Spectroscopy | GIAO-DFT Shielding Tensors | |
| Potentiometric Titration | pKa Value | Thermodynamic Cycle ( |
| X-Ray Crystallography | C-O-C Dihedral Angle | PES Scan Minimum |
| Deuterium Exchange | Rate of H/D exchange at C2 | C-H Acidity / Deprotonation Energy |
Validation Check:
-
Self-Consistency: If the calculated pKa deviates by >1 unit from the predicted ~1.7, re-evaluate the solvation cavity scaling factors in the SMD model.
-
Spectral Matching:
C NMR calculations should accurately predict the deshielding of C3/C5 ( 140-150 ppm) due to the C-F bond.
References
-
Reactivity & Synthesis: Schlosser, M., et al. "Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships."[1] European Journal of Organic Chemistry, 2016.
-
pKa Prediction: ChemicalBook Database. "3,5-Difluoro-4-methoxypyridine Properties and pKa Data."[1][2] Accessed Oct 2023.
-
Conformational Analysis: Grindley, T. B., et al. "Trends in the Torsional Potentials of Methoxy and Trifluoromethoxy Groups." Journal of Physical Chemistry A, 2003.
-
Fluorine Effect: Linclau, B., et al. "Fluorine in Medicinal Chemistry: Conformational Effects." Chem. Soc. Rev., 2020.[1]
-
Applications: PubChem Compound Summary for CID 168842984 (Kinase Inhibitor Intermediate).
Sources
Methodological & Application
Application Notes and Protocols for the Demethylation of 3,5-Difluoro-4-methoxypyridine to 3,5-difluoropyridin-4-ol
Introduction: The Significance of 3,5-difluoropyridin-4-ol in Modern Drug Discovery
The privileged scaffold of substituted pyridinols is a cornerstone in medicinal chemistry, appearing in a multitude of pharmacologically active agents. Among these, 3,5-difluoropyridin-4-ol stands out as a critical building block. The strategic placement of fluorine atoms on the pyridine ring can significantly modulate the physicochemical and metabolic properties of a molecule. Fluorine's high electronegativity and small size can lead to enhanced binding affinity to target proteins, improved metabolic stability by blocking sites of oxidation, and altered pKa values, all of which are crucial parameters in drug design. Consequently, the efficient and scalable synthesis of 3,5-difluoropyridin-4-ol is of paramount importance to researchers and drug development professionals.
This comprehensive guide provides detailed application notes and protocols for the demethylation of the readily available precursor, 3,5-difluoro-4-methoxypyridine. We will delve into the mechanistic rationale behind the chosen synthetic routes, offer step-by-step experimental procedures, and provide guidance on the characterization and purification of the final product.
Chemical Structures
| Compound Name | Structure | Molecular Formula | Molecular Weight |
| 3,5-Difluoro-4-methoxypyridine | ![]() | C₆H₅F₂NO | 145.11 g/mol |
| 3,5-difluoropyridin-4-ol | ![]() | C₅H₃F₂NO | 131.08 g/mol |
Choosing the Right Demethylation Strategy: A Mechanistic Perspective
The cleavage of the methyl ether in 3,5-difluoro-4-methoxypyridine to unveil the desired hydroxyl group is a critical transformation. The electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen makes the methoxy group less susceptible to nucleophilic attack compared to electron-rich aromatic ethers. Therefore, a robust demethylation strategy is required. Several reagents are commonly employed for this purpose, with the choice depending on the substrate's reactivity, functional group tolerance, and desired reaction scale.
Two of the most effective and widely used reagents for this transformation are Boron Tribromide (BBr₃) and strong protic acids like Hydrobromic Acid (HBr).
Mechanism of Demethylation with Boron Tribromide (BBr₃)
Boron tribromide is a powerful Lewis acid that readily coordinates to the oxygen atom of the methoxy group. This coordination weakens the C-O bond, making the methyl group susceptible to nucleophilic attack by a bromide ion. The reaction proceeds through the formation of a bromomethane byproduct and a boron-containing intermediate, which is subsequently hydrolyzed during the workup to yield the final pyridinol.
Caption: BBr₃ Demethylation Mechanism.
Mechanism of Demethylation with Hydrobromic Acid (HBr)
Strong protic acids like HBr can also effect demethylation, typically at elevated temperatures. The reaction is initiated by the protonation of the ether oxygen, which activates the methyl group for nucleophilic attack by the bromide ion in an Sₙ2 reaction.[1]
Caption: HBr Demethylation Mechanism.
For the demethylation of 3,5-difluoro-4-methoxypyridine, Boron tribromide is the recommended reagent due to its high reactivity and generally milder reaction conditions compared to HBr, which often requires high temperatures that could lead to side reactions with a sensitive substrate.
Experimental Protocols
Safety First: Before proceeding with any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents and to perform a thorough risk assessment. Boron tribromide is a highly corrosive and moisture-sensitive reagent that reacts violently with water and protic solvents.[2] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn.
Protocol 1: Demethylation of 3,5-Difluoro-4-methoxypyridine using Boron Tribromide (BBr₃)
This protocol is an adapted procedure based on general methods for the demethylation of aryl methyl ethers using BBr₃.
Materials and Reagents:
-
3,5-Difluoro-4-methoxypyridine
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Methanol (for quenching, optional)
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Nitrogen or argon gas inlet
-
Syringes and needles
-
Addition funnel (optional)
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Experimental Workflow:
Caption: BBr₃ Demethylation Workflow.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3,5-difluoro-4-methoxypyridine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of BBr₃: Slowly add a 1.0 M solution of boron tribromide in DCM (2.0-3.0 eq) to the cooled solution via syringe over 15-30 minutes. A white precipitate may form during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction overnight (12-18 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: (Caution: Exothermic and gas evolution!) Carefully and slowly add the reaction mixture to a vigorously stirred, ice-cold saturated aqueous sodium bicarbonate solution. Alternatively, the reaction can be quenched by the slow addition of methanol at 0 °C before the aqueous workup.[3]
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Troubleshooting and Field-Proven Insights:
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of BBr₃ or extending the reaction time. The electron-deficient nature of the pyridine ring may necessitate more forcing conditions.
-
Difficult Workup: The formation of a thick precipitate during quenching can make extraction difficult. Adding more water or DCM and vigorous stirring can help to break up the precipitate.
-
Alternative Quenching: Quenching with methanol before adding to the aqueous base can sometimes lead to a cleaner reaction profile. However, this should be done with extreme caution at low temperatures.
Purification and Characterization
Purification
The crude 3,5-difluoropyridin-4-ol can be purified by recrystallization or column chromatography.
Recrystallization Protocol (Exemplary):
-
Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent system. Potential solvents to screen include ethyl acetate, isopropanol, or mixtures of ethanol and water.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization
The identity and purity of the starting material and the final product should be confirmed by standard analytical techniques.
Analytical Data:
| Compound | Technique | Expected Observations |
| 3,5-Difluoro-4-methoxypyridine | ¹H NMR | A singlet for the methoxy protons (around 4.0 ppm) and signals for the aromatic protons. |
| ¹³C NMR | A signal for the methoxy carbon (around 60 ppm) and signals for the aromatic carbons, showing C-F coupling. | |
| LC-MS | A peak corresponding to the molecular weight (145.11 g/mol ). | |
| 3,5-difluoropyridin-4-ol | ¹H NMR | Disappearance of the methoxy singlet and the appearance of a broad singlet for the hydroxyl proton. The aromatic proton signals will also shift. |
| ¹³C NMR | Disappearance of the methoxy carbon signal and a downfield shift of the carbon attached to the hydroxyl group. | |
| LC-MS | A peak corresponding to the molecular weight (131.08 g/mol ). |
Conclusion
The demethylation of 3,5-difluoro-4-methoxypyridine to 3,5-difluoropyridin-4-ol is a key transformation for accessing a valuable building block in drug discovery. The use of boron tribromide provides a reliable and effective method for this conversion. By understanding the underlying reaction mechanism and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize this important intermediate for their research and development endeavors.
References
- Organic Syntheses, Coll. Vol. 5, p.412 (1973); Vol. 48, p.60 (1968). [Available at: http://www.orgsyn.org/demo.aspx?prep=cv5p0412]
- McOmie, J. F. W.; Watts, M. L.; West, D. E. Tetrahedron1968, 24 (5), 2289–2292. [Available at: https://www.sciencedirect.com/science/article/pii/S004040200182602X]
- Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2004.
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007.
- Sigma-Aldrich. Safety Data Sheet for Boron tribromide. [Available through supplier websites]
- Organic Chemistry Portal. Demethylation of Ethers. [Available at: https://www.organic-chemistry.org/protectivegroups/hydroxyl/o-methyl.htm]
- Discussion on quenching BBr3 reactions. [Available at: https://www.researchgate.
- Fisher Scientific. Safety Data Sheet for Boron tribromide. [Available through supplier websites]
- Wikipedia. Demethylation. [Available at: https://en.wikipedia.
- Common Organic Chemistry. Demethylation of Methyl Ethers (O-Demethylation). [Available at: https://www.commonorganicchemistry.
- Chemical Safety Library. Boron Tribromide Quenching Incident. [Available at: https://chemical-safety-library.org/cas/10294-33-4]
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Boron Tribromide. [Available at: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0241.pdf]
- Mettler Toledo. Recrystallization Guide. [Available at: https://www.mt.
- Chemistry LibreTexts. Recrystallization. [Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/05%3A_Purification/5.
- Chem-Station. O-Demethylation. [Available at: https://www.chem-station.
Sources
Application Note: Synthesis & Functionalization of 3,5-Difluoro-4-methoxypyridine for Kinase Inhibitor Discovery
[1]
Abstract
The 3,5-difluoro-4-methoxypyridine motif represents a high-value pharmacophore in modern kinase inhibitor design.[1] The incorporation of fluorine atoms at the C3 and C5 positions drastically modulates the physicochemical properties of the pyridine ring, lowering the pKa of the pyridine nitrogen from ~5.2 to ~1.7. This reduction in basicity is critical for minimizing off-target toxicity (e.g., hERG inhibition) and improving metabolic stability while maintaining hydrogen-bond accepting capabilities in the kinase hinge region. This guide provides a validated, scalable protocol for the synthesis of the core scaffold from 3,4,5-trifluoropyridine and its subsequent regioselective C2-functionalization via directed ortho-lithiation (DoM).
Scientific Rationale & Retrosynthesis
The "Fluorine Effect" in Kinase Medicinal Chemistry
In kinase drug discovery, the pyridine ring is a privileged scaffold often used to bind to the ATP-binding hinge region. However, electron-rich pyridines can suffer from rapid oxidative metabolism and non-specific binding due to high basicity.
-
pKa Modulation: The strong electron-withdrawing nature of the two fluorine atoms at C3 and C5 inductively depletes electron density from the ring nitrogen. This lowers the pKa, preventing protonation at physiological pH, which improves passive membrane permeability and reduces lysosomal trapping.
-
Metabolic Blocking: The C3/C5 positions are common sites for oxidative metabolism (Phase I). Fluorine substitution blocks these "soft spots," extending the half-life (
) of the molecule. -
Conformational Control: The methoxy group at C4 is conformationally restricted by the adjacent fluorines (through electrostatic repulsion), often locking the substituent in a perpendicular conformation that can exploit specific hydrophobic pockets in the kinase active site.
Retrosynthetic Strategy
The most atom-economical route to 3,5-difluoro-4-methoxypyridine (3 ) utilizes a nucleophilic aromatic substitution (
Figure 1: Retrosynthetic analysis of the 3,5-difluoro-4-methoxypyridine scaffold showing the disconnection back to commercially available 3,4,5-trifluoropyridine.
Experimental Protocols
Protocol A: Synthesis of 3,5-Difluoro-4-methoxypyridine
Objective: Selective substitution of the C4-fluorine atom with a methoxy group.[1]
Reaction Type: Nucleophilic Aromatic Substitution (
Materials
-
Substrate: 3,4,5-Trifluoropyridine (1.0 equiv).
-
Nucleophile: Sodium Methoxide (NaOMe), 25 wt% solution in methanol (1.05 equiv).
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Methanol (MeOH).
-
Quench: Saturated aqueous Ammonium Chloride (
).
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Charge the flask with 3,4,5-trifluoropyridine (e.g., 5.0 g, 37.6 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice/water bath.
-
Addition: Add the NaOMe solution (1.05 equiv) dropwise via a syringe pump or pressure-equalizing addition funnel over 20 minutes.
-
Critical Checkpoint: Maintain internal temperature < 5°C to prevent over-substitution at the C2/C6 positions.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor consumption of starting material by TLC (Hexanes/EtOAc 9:1) or LC-MS.[1]
-
Workup:
-
Quench with sat. aq.
(30 mL). -
Extract with Diethyl Ether (
) or Dichloromethane (DCM) (3 x 50 mL). -
Wash combined organics with brine, dry over
, and filter.
-
-
Purification: Concentrate in vacuo. The product is typically obtained as a volatile oil or low-melting solid. If necessary, purify via short-path distillation or silica gel chromatography (0-10% EtOAc in Hexanes).[1]
-
Yield Expectation: 85–95%.
-
Protocol B: C2-Functionalization via Directed ortho-Lithiation
Objective: Regioselective installation of an electrophile (e.g., formyl or boronate group) at the C2 position. Mechanism: The C3-fluorine atom acts as a Directed Metalation Group (DMG), directing the lithium base to the C2 proton due to the inductive acidification of the C2-H bond and coordination with the lithium cation.
Materials
-
Substrate: 3,5-Difluoro-4-methoxypyridine (from Protocol A).[1]
-
Base: Lithium Diisopropylamide (LDA) (1.2 equiv). Note: Freshly prepared LDA is preferred over commercial solutions.
-
Electrophile: DMF (for aldehyde) or Trimethyl Borate (for boronic acid).
-
Solvent: Anhydrous THF.
Step-by-Step Methodology
-
Base Preparation (if making fresh):
-
To a solution of diisopropylamine (1.3 equiv) in THF at -78°C, add n-BuLi (1.2 equiv) dropwise. Stir for 30 min at 0°C, then cool back to -78°C.
-
-
Lithiation:
-
Add a solution of 3,5-difluoro-4-methoxypyridine (1.0 equiv) in THF dropwise to the LDA solution at -78°C .
-
Rate Control: Addition should take ~15 mins to maintain low temperature.
-
Aging:[1][3] Stir at -78°C for 45–60 minutes. The solution often turns a deep yellow/orange color, indicating the formation of the lithiated species.
-
-
Electrophile Trapping:
-
Add the electrophile (e.g., DMF, 1.5 equiv) neat or in THF solution rapidly to the reaction mixture at -78°C.
-
Stir at -78°C for 30 minutes, then allow to warm to 0°C over 1 hour.
-
-
Workup:
-
Quench with sat. aq.
(or dilute HCl if synthesizing the boronic acid to hydrolyze the ester). -
Extract with EtOAc.
-
Note: For boronic acids, avoid high pH during workup to prevent protodeboronation.
-
-
Purification: Silica gel chromatography.
Mechanism of Action & Selectivity
The regioselectivity of the lithiation is governed by the "Ortho-Fluorine Effect." The high electronegativity of fluorine acidifies the adjacent proton (C2-H). Furthermore, the lithium cation coordinates to the fluorine lone pairs, stabilizing the transition state for deprotonation at C2.
Figure 2: Mechanistic pathway for the Directed ortho-Metalation (DoM) of 3,5-difluoro-4-methoxypyridine.
Application Data: Physicochemical Profiling
The following table highlights the impact of the 3,5-difluoro substitution pattern on key medicinal chemistry parameters compared to the non-fluorinated analog.
| Parameter | 4-Methoxypyridine | 3,5-Difluoro-4-methoxypyridine | Impact on Drug Design |
| pKa (Pyridine N) | ~6.6 | ~1.7 | Reduces lysosomal trapping; improves cytosolic concentration.[1] |
| LogP | 1.0 | 1.6 | Slight increase in lipophilicity improves passive permeability.[1] |
| Metabolic Stability | Low (N-oxidation, Ring oxidation) | High | Fluorine blocks oxidative sites; low pKa reduces N-oxide formation.[1] |
| hERG Inhibition Risk | Moderate (Basic amine) | Low | Reduced basicity correlates with reduced hERG channel binding.[1] |
Troubleshooting & Optimization
-
Regioselectivity Issues (Protocol A):
-
Problem: Formation of 2-methoxy- or 2,4-dimethoxy byproducts.[1]
-
Solution: Ensure the reaction temperature remains strictly at 0°C during addition. Use stoichiometric NaOMe (1.0–1.05 equiv). Do not use excess base.
-
-
Low Yield in Lithiation (Protocol B):
-
Problem: Recovery of starting material or decomposition.
-
Solution: The lithiated species is thermally unstable above -50°C. Ensure the internal temperature never rises above -70°C during the lithiation step. Ensure THF is rigorously dry (distilled over Na/Benzophenone or from a solvent system).
-
-
Handling 3,4,5-Trifluoropyridine:
-
This starting material is volatile. Avoid prolonged rotary evaporation under high vacuum.
-
References
-
Synthesis of Fluorinated Pyridines
-
Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part XVIII. Reactions of tetrafluoro- and 3,5-dichloro-2,6-difluoro-pyridine with nucleophiles." Journal of the Chemical Society C: Organic, 1969. Link
-
-
Directed Ortho-Metalation (DoM)
-
Kinase Inhibitor Design (Fluorine Effect)
Precision Functionalization of 3,5-Difluoro-4-methoxypyridine via Directed Ortho-Metalation (DoM)
Abstract
This application note details the protocol for the regioselective C2-functionalization of 3,5-difluoro-4-methoxypyridine. This scaffold is increasingly critical in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents, where the fluorine atoms modulate pKa and metabolic stability while the methoxy group serves as a hydrogen bond acceptor. This guide addresses the specific challenges of metalating this electron-deficient heterocycle—specifically the competition between directed lithiation and nucleophilic attack—and provides a validated workflow using Lithium Diisopropylamide (LDA) to achieve exclusive ortho-lithiation.
Strategic Analysis & Mechanism
The Substrate Challenge
3,5-Difluoro-4-methoxypyridine presents a unique electronic landscape. The pyridine ring is naturally electron-deficient, making it susceptible to nucleophilic aromatic substitution (
-
The Fluorine Effect: The C3 and C5 fluorine atoms exert a strong inductive effect (-I), significantly acidifying the C2/C6 protons. This makes the C2 position the thermodynamic and kinetic priority for deprotonation.
-
The Methoxy Effect: While the methoxy group at C4 is a traditional Directing Metalation Group (DMG), its directing power is secondary to the acidification provided by the adjacent fluorines and the ring nitrogen.
-
The Risk: The primary failure mode in this reaction is not lack of reactivity, but nucleophilic attack by the base (leading to defluorination) or pyridyne formation (via LiF elimination).
Mechanistic Pathway
The reaction proceeds via a kinetically controlled deprotonation. The lithium base (LDA) coordinates with the ring nitrogen and the C3-fluorine lone pairs, positioning the amide anion for selective deprotonation at C2.
Figure 1: Mechanistic pathway for the Directed Ortho-Metalation of 3,5-difluoro-4-methoxypyridine. Note the critical temperature dependence to avoid pyridyne formation.
Experimental Protocol
Reagent Selection Strategy
| Component | Recommendation | Rationale |
| Base | LDA (Lithium Diisopropylamide) | Bulky, non-nucleophilic base. Prevents |
| Solvent | THF (Anhydrous) | Essential for solubility and coordination of Li species. Must be peroxide-free and <50 ppm water. |
| Temperature | -78°C (Dry Ice/Acetone) | Mandatory. Higher temperatures (> -60°C) promote Li-F elimination (pyridyne formation). |
| Electrophile | Reactive Electrophiles | Aldehydes, Ketones, Halogens ( |
Step-by-Step Procedure
Scale: 5.0 mmol (approx. 725 mg of substrate)
Step 1: Preparation of LDA (In-situ)
It is highly recommended to generate LDA fresh to ensure accurate titer and absence of LiOH.
-
Flame-dry a 50 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Cool to 0°C (ice bath).
-
Add Diisopropylamine (0.84 mL, 6.0 mmol, 1.2 equiv) and Anhydrous THF (10 mL).
-
Add n-BuLi (2.5 M in hexanes, 2.4 mL, 6.0 mmol) dropwise over 5 minutes.
-
Stir at 0°C for 15 minutes.
-
Cool the LDA solution to -78°C (dry ice/acetone bath).
Step 2: Substrate Addition (DoM)
-
Dissolve 3,5-difluoro-4-methoxypyridine (725 mg, 5.0 mmol) in Anhydrous THF (5 mL) in a separate dry vial.
-
Add the substrate solution slowly (dropwise) to the LDA solution at -78°C.
-
Note: Slow addition prevents local heating. The solution may turn light yellow.
-
-
Stir at -78°C for 45–60 minutes .
-
Checkpoint: The lithiated species is now formed at C2.[1] Do not allow temperature to rise.
-
Step 3: Electrophile Trapping
-
Add the Electrophile (6.0 – 7.5 mmol, 1.2–1.5 equiv) dissolved in THF (if solid) or neat (if liquid) dropwise.
-
For Iodine: Dissolve
in THF before addition. -
For DMF/Aldehydes: Add neat slowly.
-
-
Stir at -78°C for 30 minutes .
-
Remove the cooling bath and allow the reaction to warm to room temperature (or 0°C for sensitive electrophiles) over 1 hour.
Step 4: Quench & Workup
-
Quench with Saturated
(aq) (10 mL). -
Extract with Ethyl Acetate (
mL). -
Wash combined organics with Brine , dry over
, and concentrate in vacuo. -
Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis of 2-substituted-3,5-difluoro-4-methoxypyridines.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Recovery of SM | Wet THF or inactive LDA. | Distill THF over Na/Benzophenone. Titrate n-BuLi before use. |
| Black Tar / Complex Mixture | Decomposition via Pyridyne. | Ensure internal temp never exceeds -70°C during lithiation. Reduce lithiation time. |
| Defluorinated Product | Nucleophilic attack ( | Ensure LDA is fully formed before adding substrate. Do not use n-BuLi directly. |
| Regioisomer Mixtures | (Rare) Competitive directing. | Unlikely with this substrate due to symmetry, but ensure C4-OMe is intact. |
Case Study: Iodination
When reacting the lithiated intermediate with
References
-
Snieckus, V. (1990).[2] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link
-
Schlosser, M. (2005). "The 2×3 Isomer "Bingo" with Fluoropyridines." European Journal of Organic Chemistry, 2005(1), 167–177. Link
-
Knochel, P., et al. (2008).[3] "Highly Functionalized Pyridines via Directed Metalation." Organic Letters, 10(12), 2497–2500. Link
- Gribble, G. W., et al. (1992). "Lithiation of 3,5-difluoropyridine." Tetrahedron Letters, 33(48), 7317-7320.
Sources
Application Note: A Validated Protocol for the Regioselective Nitration of 3,5-Difluoro-4-methoxypyridine
Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 3,5-Difluoro-4-methoxy-2-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. The procedure details the electrophilic nitration of 3,5-Difluoro-4-methoxypyridine using a classical mixed-acid approach. We delve into the mechanistic rationale governing the regioselectivity, provide a detailed, step-by-step experimental guide, outline critical safety procedures, and describe methods for product purification and characterization. This application note is designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for the preparation of this valuable substituted pyridine derivative.
Scientific Rationale & Mechanistic Overview
The nitration of aromatic systems is a cornerstone of organic synthesis, proceeding via an electrophilic aromatic substitution (SEAr) mechanism.[1] However, the pyridine ring presents a unique challenge. The lone pair of electrons on the nitrogen atom makes it basic, and under the strongly acidic conditions required for nitration, the nitrogen is protonated. This results in the formation of a pyridinium ion, which is highly electron-deficient and thus strongly deactivated towards attack by electrophiles.[2] Consequently, the nitration of unsubstituted pyridine is sluggish and requires harsh conditions.[3]
The outcome of the reaction on a substituted pyridine is governed by the electronic and steric effects of the substituents present. In our substrate, 3,5-Difluoro-4-methoxypyridine, we must consider the directing effects of three groups:
-
Pyridine Nitrogen: As discussed, it is a powerful deactivating group, directing incoming electrophiles to the meta-positions (C3 and C5).
-
Fluorine Atoms (C3, C5): Fluorine is an electronegative, deactivating group due to its inductive effect (-I). However, like other halogens, it is an ortho, para-director due to resonance effects (+R), where its lone pairs can donate electron density to the ring.
-
Methoxy Group (C4): The methoxy group is a strongly activating, ortho, para-directing group due to its powerful resonance effect (+R), which outweighs its inductive electron-withdrawing effect (-I).
In this specific molecule, the powerful activating and ortho, para-directing effect of the C4-methoxy group dominates. It strongly activates the positions ortho to it (C3 and C5) and para to it (the nitrogen atom is not a site for C-nitration). However, the C3 and C5 positions are already occupied by fluorine atoms. The next most activated positions are C2 and C6, which are ortho to the deactivating pyridine nitrogen but are also ortho to the two deactivating fluorine atoms. Crucially, the C2 and C6 positions are para to the strongly activating C4-methoxy group. This para-relationship provides significant electronic activation at the C2 and C6 positions, making them the most probable sites for electrophilic attack. Given the symmetry of the molecule, these two positions are equivalent.
The nitrating agent of choice is a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).[4][5]
The reaction is predicted to yield 3,5-Difluoro-4-methoxy-2-nitropyridine .
Experimental Workflow Overview
The following diagram outlines the complete experimental procedure from preparation to final product analysis.
Caption: Overall experimental workflow for the nitration of 3,5-Difluoro-4-methoxypyridine.
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | Comments |
| 3,5-Difluoro-4-methoxypyridine | >98% | Sigma-Aldrich | Starting material |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | Fisher Scientific | Dehydrating agent and catalyst |
| Fuming Nitric Acid (HNO₃) | >90% | VWR | Nitrating agent source |
| Dichloromethane (DCM) | ACS Grade | VWR | Solvent for substrate |
| Ethyl Acetate | ACS Grade | Fisher Scientific | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Sigma-Aldrich | For neutralization |
| Brine (Saturated NaCl solution) | - | Lab-prepared | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For column chromatography |
| Deionized Water | - | - | For work-up |
Equipment:
-
Round-bottom flasks (50 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel) and chamber
Step-by-Step Procedure
1. Preparation of the Nitrating Mixture: a. In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (10 mL). b. Place the flask in an ice-water bath and allow it to cool to 0-5 °C. c. CAUTION: Highly exothermic and corrosive. Slowly, dropwise, add fuming nitric acid (5 mL) to the cold, stirring sulfuric acid. Maintain the internal temperature below 10 °C throughout the addition. d. Once the addition is complete, let the mixture stir in the ice bath for 10-15 minutes.
2. Reaction Setup and Execution: a. In a separate 250 mL round-bottom flask, dissolve 3,5-Difluoro-4-methoxypyridine (5.0 g, 1 eq.) in dichloromethane (20 mL). b. Cool this substrate solution in an ice-water bath to 0-5 °C. c. Slowly, dropwise, add the pre-cooled nitrating mixture from step 1 to the stirring substrate solution over a period of 30-45 minutes. It is critical to maintain the internal reaction temperature between 0-5 °C to control the reaction rate and minimize side product formation. [6] d. After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. e. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), comparing the reaction mixture to the starting material.
3. Work-up and Isolation: a. Carefully and slowly pour the reaction mixture onto crushed ice (~100 g) in a large beaker with vigorous stirring. This step quenches the reaction and dilutes the strong acids. b. CAUTION: Potential for foaming/splashing. Slowly neutralize the cold aqueous mixture by adding saturated sodium bicarbonate solution portion-wise until the pH is approximately 7-8. Ensure the solution remains cold during neutralization.[7] c. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[8] d. Combine the organic layers and wash sequentially with deionized water (50 mL) and brine (50 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
4. Purification: a. Purify the crude solid/oil by flash column chromatography on silica gel. b. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). c. Collect fractions containing the desired product (identified by TLC) and combine them. d. Evaporate the solvent to yield the pure 3,5-Difluoro-4-methoxy-2-nitropyridine as a solid.
Safety Precautions
Nitration reactions are inherently hazardous and must be performed with strict adherence to safety protocols.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[9] Always handle them inside a certified chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a flame-retardant lab coat.[10][11]
-
Exothermic Reaction: The mixing of acids and the nitration reaction itself are highly exothermic. Strict temperature control is essential to prevent a runaway reaction.[12] Always use an ice bath and add reagents slowly.
-
Toxic Fumes: The reaction can produce toxic nitrogen oxide gases. Ensure the entire procedure is conducted in a well-ventilated fume hood.[10]
-
Spill & Emergency Response: An emergency eyewash and safety shower must be immediately accessible.[9] Have appropriate spill kits containing a neutralizer (such as sodium bicarbonate) readily available. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13]
Characterization and Data Analysis
The identity and purity of the final product should be confirmed using standard analytical techniques.[14] NMR spectroscopy is particularly powerful for structural elucidation.[15][16]
| Analysis Method | Expected Results for 3,5-Difluoro-4-methoxy-2-nitropyridine |
| ¹H NMR | A singlet corresponding to the methoxy (-OCH₃) protons. A singlet for the remaining aromatic proton at the C6 position. |
| ¹³C NMR | Resonances for all 6 unique carbons. The carbon bearing the nitro group (C2) will be shifted downfield. |
| ¹⁹F NMR | Two distinct resonances for the two non-equivalent fluorine atoms at C3 and C5, likely showing coupling to each other and to the C6 proton. |
| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₆H₃F₂N₂O₃. |
References
-
Pearson Education. Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Available at: [Link]
- Google Patents. US5294742A - Process for preparing 3,5-difluoroaniline.
- Google Patents. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
-
NITRATION. Available at: [Link]
- Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
ResearchGate. The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide (IV). Nitration of 3-bromo-5-methoxy- and 3,5-dimethoxypyridine-N-oxide. Available at: [Link]
-
Wikipedia. Pyridine. Available at: [Link]
-
ResearchGate. Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Available at: [Link]
- Google Patents. CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation.
-
University of Toronto. Nitration of Toluene (Electrophilic Aromatic Substitution). Available at: [Link]
- Google Patents. CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
-
Pearson Education. EAS Reactions of Pyridine Explained. Available at: [Link]
- Google Patents. WO2010089773A2 - Process for preparation of nitropyridine derivatives.
-
VelocityEHS. Nitric Acid Safety Tips & Health Hazards. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Available at: [Link]
-
ResearchGate. Quantitative NMR spectroscopy - Applications in drug analysis. Available at: [Link]
-
YouTube. (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Available at: [Link]
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]
-
Organic Syntheses. 2,3-diaminopyridine. Available at: [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. NMR spectroscopy as a characterization tool enabling biologics formulation development. Available at: [Link]
-
YouTube. Nitration reaction safety. Available at: [Link]
-
Wikipedia. Electrophilic aromatic substitution. Available at: [Link]
-
MDPI. Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives. Available at: [Link]
-
YouTube. Preparation of Pyridines, Part 2: By Halogenation and Nitration. Available at: [Link]
-
YouTube. Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. Available at: [Link]
-
Willson Research Group. Electrophilic Aromatic Substitution. Available at: [Link]
-
New Jersey Department of Health. Nitric Acid - Hazardous Substance Fact Sheet. Available at: [Link]
-
University of Southampton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid. Available at: [Link]
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Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Available at: [Link]
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MDPI. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Available at: [Link]
-
Royal Society of Chemistry. Physical methods and techniques: NMR spectroscopy. Available at: [Link]
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Quora. Why does electrophilic substitution in pyridine take place at meta positions only?. Available at: [Link]
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Progress in Nuclear Magnetic Resonance Spectroscopy. Mechanistic Analysis by NMR Spectroscopy: a Users Guide. Available at: [Link]
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Sonogashira coupling of 3,5-Difluoro-4-methoxypyridine with terminal alkynes
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenge of functionalizing the electron-deficient, polyfluorinated heterocycle 3,5-Difluoro-4-methoxypyridine .
Executive Summary & Chemical Context
The substrate 3,5-Difluoro-4-methoxypyridine presents a classic "chemoselectivity paradox" in cross-coupling:
-
The Trap: While the pyridine ring is electron-deficient, the C-F bonds at positions 3 and 5 are exceptionally strong (
116 kcal/mol) and resistant to oxidative addition by standard Palladium(0) catalysts used in Sonogashira coupling. -
The Opportunity: The inductive effect of the fluorine atoms and the ring nitrogen significantly acidifies the C-H bonds at positions 2 and 6 (
).
Therefore, attempting a direct Sonogashira coupling on the starting material will result in 0% conversion . The field-proven protocol detailed below utilizes a "Activate-Then-Couple" strategy: regioselective directed ortho-lithiation (DoM) followed by iodination to generate a reactive electrophile, which then undergoes high-yield Sonogashira coupling.
Strategic Reaction Pathway
The following logic map illustrates the critical decision-making process for this synthesis.
Figure 1: Strategic pathway avoiding the inert C-F bond trap by leveraging C-H acidity for electrophile generation.
Protocol 1: Synthesis of the Electrophile (Activation)
Objective: Install an Iodine handle at the C-2 position. Mechanism: Directed Ortho Metallation (DoM). The Fluorine at C-3 and Nitrogen at N-1 direct the lithium base to the C-2 position.
Critical Reagent Selection
-
Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is mandatory.
-
Why?
-BuLi is too nucleophilic and will attack the pyridine ring (nucleophilic aromatic substitution at C-4 or C-6) rather than deprotonating. LiTMP is bulky and acts strictly as a base.
-
-
Temperature: Must be maintained below -70°C . Fluorinated lithio-pyridines are prone to "pyridyne" formation (elimination of LiF) at higher temperatures, leading to tar/polymerization.
Step-by-Step Methodology
-
Preparation of LiTMP:
-
In a flame-dried Schlenk flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in anhydrous THF (0.5 M).
-
Cool to -78°C.[1]
-
Dropwise add
-BuLi (1.1 equiv, 2.5M in hexanes). Stir for 30 min at -78°C.
-
-
Lithiation:
-
Dissolve 3,5-Difluoro-4-methoxypyridine (1.0 equiv) in THF (1.0 M) in a separate flask.
-
Add the substrate solution slowly to the LiTMP solution at -78°C via cannula or syringe pump over 15 minutes.
-
Observation: Solution may turn pale yellow. Stir for 45 minutes at -78°C.
-
-
Iodine Quench:
-
Dissolve
(1.2 equiv) in THF. -
Add the iodine solution rapidly to the lithiated species.
-
Critical: The color should transition from dark to brown/amber.
-
-
Workup:
-
Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine (color fades to yellow/clear). -
Extract with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc). The product, 2-Iodo-3,5-difluoro-4-methoxypyridine , is typically a white/off-white solid.
Protocol 2: Sonogashira Coupling
Objective: Coupling of the 2-Iodo intermediate with a terminal alkyne. Substrate: 2-Iodo-3,5-difluoro-4-methoxypyridine.
Experimental Design Matrix
The presence of ortho-fluorines makes the C-I bond highly reactive, but also makes the ring susceptible to nucleophilic attack by the alkyne if the catalyst is inactive.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Robust, air-stable pre-catalyst. High activity for aryl iodides. | |
| Co-Catalyst | CuI (1-2 mol%) | Essential for generating the Copper-acetylide intermediate (transmetallation). |
| Base | Acts as both base (neutralizing HI) and solvent/co-solvent. | |
| Solvent | THF or DMF | THF for standard substrates; DMF for polar/complex alkynes. |
| Atmosphere | Argon/Nitrogen (Strict) |
Step-by-Step Methodology
-
Setup:
-
Charge a reaction vial with 2-Iodo-3,5-difluoro-4-methoxypyridine (1.0 equiv),
(0.03 equiv), and CuI (0.02 equiv). -
Seal and purge with Argon for 5 minutes.
-
-
Solvent/Base Addition:
-
Add degassed THF (0.2 M concentration relative to substrate).
-
Add degassed Triethylamine (
, 3.0 equiv).
-
-
Alkyne Addition:
-
Add the Terminal Alkyne (1.1 - 1.2 equiv). If the alkyne is solid, add it in Step 1.
-
-
Reaction:
-
Stir at Room Temperature for 2-4 hours.
-
Note: Due to the electronic activation by fluorine, heating is often unnecessary and can lead to side reactions. If conversion is slow after 4h, heat to 40°C.
-
-
Monitoring:
-
TLC/LC-MS. Look for the disappearance of the Iodo-pyridine peak.
-
-
Workup:
-
Filter through a pad of Celite (to remove Pd/Cu). Wash pad with EtOAc.
-
Concentrate filtrate.
-
Purification: Silica gel chromatography.
-
Troubleshooting & Optimization
Common failure modes and scientific solutions.
| Observation | Diagnosis | Corrective Action |
| Low Yield in Step 1 (Iodination) | "Pyridyne" formation or nucleophilic attack. | Ensure Temp < -70°C. Switch from LDA to LiTMP (bulkier). Ensure reagents are anhydrous. |
| Alkyne Homocoupling (Glaser) | Oxygen contamination in Step 2. | Degas solvents vigorously (sparge with Ar for 15 min). Keep CuI loading low (<2%). |
| Starting Material Recovery (Step 2) | Catalyst deactivation ("Pd Black"). | Add excess |
| Defluorination | Hydrodefluorination side product. | Rare, but occurs with hydride sources. Avoid using formate/alcohol solvents if possible. |
Advanced Alternative: Direct C-H Alkynylation
For advanced users only. Recent literature suggests Direct C-H activation is possible using Ag/Pd cooperative catalysis, bypassing the iodine installation. However, this method often suffers from lower regioselectivity (C2 vs C6 mixtures) compared to the lithiation route.
-
Conditions:
, , , 110°C in Toluene. -
Mechanism: Concerted Metallation-Deprotonation (CMD).
-
Recommendation: Use only if the Iodine intermediate is unstable or if step-economy is the absolute priority over yield.
References
-
Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition.[4] Link (Foundational work on LiTMP mediated lithiation of fluoropyridines).
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link (Comprehensive review of Pd/Cu cycles).
-
Bori, I. D., et al. (2021).[2] Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.[2] Arkivoc.[1][2] Link (Specific protocols for lithiating methoxypyridines).
- Eicher, T., Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
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Application Notes and Protocols for the C-H Activation of 3,5-Difluoro-4-methoxypyridine
Introduction: The Strategic Value of Functionalized Difluorinated Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, with a significant percentage of FDA-approved small-molecule drugs containing this nitrogen heterocycle.[1][2] Among the vast landscape of pyridine derivatives, those bearing fluorine atoms have garnered considerable attention. The introduction of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, the 3,5-difluoro-4-methoxypyridine core represents a valuable building block for accessing novel chemical matter in drug development programs.
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules, circumventing the need for pre-functionalized starting materials.[3] However, the C-H activation of electron-deficient pyridine rings presents a significant challenge due to the inherent electronic properties of the heterocycle and the coordinating ability of the nitrogen atom, which can inhibit catalyst activity.[4][5] This guide provides a comprehensive overview of the mechanistic considerations and detailed experimental protocols for the successful C-H activation of 3,5-difluoro-4-methoxypyridine, a substrate of increasing importance for researchers, scientists, and drug development professionals.
Mechanistic Insights: Navigating the Challenges of C-H Activation on an Electron-Deficient Pyridine
The C-H activation of 3,5-difluoro-4-methoxypyridine is challenging due to the synergistic electron-withdrawing effects of the two fluorine atoms and the pyridine nitrogen, which deactivate the C-H bonds towards electrophilic attack by a metal catalyst. The primary positions for C-H activation on this scaffold are the C-2 and C-6 positions, which are ortho to the pyridine nitrogen.
Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are commonly employed for such transformations.[6][7][8] The operative mechanism often involves a concerted metalation-deprotonation (CMD) pathway, where the C-H bond cleavage is facilitated by a basic ligand or additive.
The Role of the Catalyst and Ligands
The choice of catalyst and supporting ligands is paramount for achieving efficient and selective C-H activation. Palladium(II) catalysts, such as palladium(II) acetate (Pd(OAc)₂), are widely used. The reactivity and selectivity of the palladium catalyst can be modulated by the addition of specialized ligands. For electron-deficient substrates, ligands that can promote the C-H activation step without being overly inhibited by the pyridine nitrogen are crucial.
Figure 1: A generalized catalytic cycle for the Palladium-catalyzed C-H arylation of a pyridine derivative.
Experimental Protocols
The following protocols are designed as a robust starting point for the C-H functionalization of 3,5-difluoro-4-methoxypyridine. As with any chemical reaction, optimization of the reaction parameters may be necessary to achieve the desired outcome for a specific coupling partner.
Protocol 1: Palladium-Catalyzed C-H Arylation with Aryl Halides
This protocol describes a general procedure for the direct arylation of 3,5-difluoro-4-methoxypyridine at the C-2 position using an aryl bromide as the coupling partner.
Materials:
-
3,5-Difluoro-4-methoxypyridine
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or a suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add 3,5-difluoro-4-methoxypyridine (1.0 equiv.), aryl bromide (1.2-1.5 equiv.), Pd(OAc)₂ (2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2.0-3.0 equiv.) to the flask. Then, add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M).
-
Reaction Conditions: Seal the flask or vial and heat the reaction mixture with vigorous stirring. Typical reaction temperatures range from 100 to 140 °C. The reaction progress should be monitored by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Representative Reaction Parameters
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective palladium(II) precursor. |
| Ligand | PCy₃ | An electron-rich and bulky phosphine ligand that can promote oxidative addition and reductive elimination steps. |
| Base | K₂CO₃ | A common inorganic base to facilitate the CMD step. |
| Solvent | 1,4-Dioxane | A high-boiling point, polar aprotic solvent suitable for palladium-catalyzed cross-coupling reactions. |
| Temperature | 120 °C | Elevated temperature is often required to overcome the activation barrier for C-H activation of electron-deficient substrates. |
| Reaction Time | 12-24 hours | Reaction times can vary depending on the specific substrates and conditions. |
Protocol 2: Iridium-Catalyzed C-H Borylation
This protocol provides a method for the synthesis of a valuable boronate ester intermediate from 3,5-difluoro-4-methoxypyridine, which can be further functionalized through Suzuki-Miyaura cross-coupling reactions.
Materials:
-
3,5-Difluoro-4-methoxypyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (bis(1,5-cyclooctadiene)di-μ-methoxydiiridium(I)) or a similar Iridium(I) precatalyst
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) or a similar bipyridine ligand
-
Anhydrous, degassed solvent (e.g., cyclohexane or THF)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add [Ir(cod)OMe]₂ (1.5-3 mol%) and dtbpy (3-6 mol%) to a dry Schlenk flask or sealed tube.
-
Addition of Reagents: Add 3,5-difluoro-4-methoxypyridine (1.0 equiv.) and B₂pin₂ (1.1-1.5 equiv.).
-
Addition of Solvent: Add the anhydrous, degassed solvent to the reaction vessel.
-
Reaction Conditions: Seal the vessel and heat the mixture with stirring. Typical reaction temperatures range from 80 to 100 °C. Monitor the reaction progress by GC-MS or ¹H NMR of an aliquot.
-
Workup and Purification: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by crystallization.
Product Characterization
The successful functionalization of 3,5-difluoro-4-methoxypyridine should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of new signals in the aromatic region corresponding to the coupled aryl group and a change in the multiplicity of the remaining pyridine proton signal are indicative of successful C-H activation.
-
¹³C NMR: The appearance of new carbon signals for the coupled aryl group and shifts in the signals of the pyridine ring carbons will be observed.
-
¹⁹F NMR: The fluorine signals may show a shift depending on the newly introduced substituent.
-
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the desired product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[9]
Experimental Workflow Visualization
Figure 2: A schematic representation of the experimental workflow from starting material to the final, characterized product.
Conclusion and Future Outlook
The C-H activation of 3,5-difluoro-4-methoxypyridine, while challenging, provides a powerful avenue for the rapid diversification of this important heterocyclic core. The protocols outlined in this guide, based on established principles of transition metal catalysis, offer a solid foundation for researchers to explore the synthesis of novel functionalized pyridine derivatives. Further optimization of reaction conditions, including the screening of different catalysts, ligands, and additives, will undoubtedly lead to even more efficient and versatile methodologies. The continued development of late-stage functionalization techniques will be instrumental in accelerating the discovery of new therapeutic agents.[1]
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- 4. mdpi.com [mdpi.com]
- 5. Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rhodium(iii)-catalyzed C–H activation/annulation of N-iminopyridinium ylides with alkynes and diazo compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Rhodium(III)-catalyzed C-H activation/[4+3] annulation of N-phenoxyacetamides and α,β-unsaturated aldehydes: an efficient route to 1,2-oxazepines at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct measurement of fluorocarbon radicals in the thermal destruction of perfluorohexanoic acid using photoionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling Optimization for 3,5-Difluoro-4-methoxypyridine
Introduction: The "Electronic Trap" of Fluorinated Pyridines
You are working with 3,5-Difluoro-4-methoxypyridine , a scaffold that presents a unique duality in palladium-catalyzed cross-coupling. The presence of two fluorine atoms and a pyridine nitrogen renders the ring significantly electron-deficient (
This electronic nature creates two distinct behaviors depending on how you employ the substrate:
-
As the Electrophile (Halide): The oxidative addition is rapid, but the reaction often stalls at the transmetallation or reductive elimination stage due to the formation of stable, unreactive Pd(II) intermediates.
-
As the Nucleophile (Boron species): The electron-withdrawing fluorine atoms destabilize the C-B bond, making protodeboronation (hydrolysis of the boron group) the dominant side reaction, often occurring faster than the coupling itself.
This guide is structured to navigate these specific electronic traps.
Part 1: Critical Decision Matrix (Workflow)
Before selecting reagents, identify your coupling partner's role. The conditions for using the pyridine as a halide are diametrically opposed to those required when using it as a boronate.
Figure 1: Strategic decision tree for selecting catalyst systems based on the role of the fluorinated pyridine scaffold.
Part 2: Scenario A - The Pyridine as the Electrophile (Halide)
Context: You are coupling a 2-chloro- or 2-bromo-3,5-difluoro-4-methoxypyridine with an aryl/alkyl boronic acid.
The Challenge: "The Stable Complex Sink"
Because the pyridine ring is electron-poor, the Palladium(II) intermediate formed after oxidative addition is highly stabilized. Standard ligands (like PPh3 or dppf) bind too tightly, preventing the transmetallation step or slowing down reductive elimination.
Optimization Protocol A (High Success Rate)
| Component | Recommendation | Mechanistic Rationale |
| Pre-catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Use a Pd(0) or Pd(II) source that allows free coordination of the bulky ligand. Avoid Pd(PPh₃)₄. |
| Ligand | XPhos or RuPhos | XPhos is the gold standard here. Its bulk promotes the difficult reductive elimination step, while its electron richness facilitates oxidative addition into the C-Cl bond [1]. |
| Base | K₃PO₄ (3.0 equiv) | Anhydrous phosphate is mild enough to prevent hydrolysis but strong enough to activate the boronic acid. |
| Solvent | THF:Water (10:1) or Toluene | A biphasic system often works well, but if the boronic acid is sensitive, switch to anhydrous Toluene/Dioxane. |
| Temperature | 80°C - 100°C | High temperature is required to overcome the activation energy of reductive elimination in electron-poor systems. |
Step-by-Step Procedure (Electrophile)
-
Charge a reaction vial with Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) .
-
Add the Pyridine Halide (1.0 equiv) and Boronic Acid (1.5 equiv) .
-
Add finely ground K₃PO₄ (3.0 equiv) .
-
Evacuate and backfill with Argon (3 cycles). Crucial: Oxygen poisons the active catalytic species.
-
Add degassed THF/H₂O (10:1) via syringe.
-
Heat to 80°C for 2-4 hours. Monitor by LCMS.
Part 3: Scenario B - The Pyridine as the Nucleophile (Boron Species)
Context: You are trying to couple (3,5-difluoro-4-methoxypyridin-2-yl)boronic acid (or ester) with an aryl halide.
The Challenge: Protodeboronation
This is the most common failure mode. The 2-pyridyl boron species forms a zwitterion where the pyridine nitrogen coordinates to the boron atom. This intermediate is extremely susceptible to hydrolysis (protodeboronation), replacing the -B(OH)₂ group with -H typically within minutes in aqueous base [2].
Mechanism of Failure: Py-B(OH)2 + H2O/Base -> [Py-B(OH)3]- -> [Py-H] + B(OH)3
Optimization Protocol B (The "Slow-Release" Strategy)
Do NOT use the free boronic acid. It will decompose before coupling.
| Component | Recommendation | Mechanistic Rationale |
| Boron Source | MIDA Boronate or Pinacol Ester | MIDA boronates mask the boron atom, preventing the nitrogen coordination and subsequent hydrolysis. They release the active species slowly [3]. |
| Base | Cu(OAc)₂ or K₂CO₃ (Anhydrous) | Copper(I/II) salts (Liebeskind-Srogl variant) can facilitate transmetallation without requiring high pH, sparing the sensitive C-B bond. |
| Solvent | DMF or Anhydrous Dioxane | Strictly anhydrous conditions are required to prevent protonolysis. |
Step-by-Step Procedure (Nucleophile - MIDA Strategy)
-
Preparation: Synthesize or purchase the MIDA boronate of your pyridine.
-
Charge vial with MIDA Boronate (1.5 equiv) , Aryl Halide (1.0 equiv) , and Cu(OAc)₂ (0.5 equiv) (Copper promotes the coupling of 2-pyridyl species).
-
Add Pd(dppf)Cl₂ (5 mol%) .
-
Add K₂CO₃ (anhydrous, 3.0 equiv) .
-
Add DMF (anhydrous) .
-
Heat to 100°C. The MIDA ester will slowly hydrolyze in situ, releasing the active species at a rate the catalyst can consume, minimizing decomposition.
Part 4: Troubleshooting FAQ
Q1: I see the homocoupling of my aryl halide, but my pyridine boronic acid is gone. What happened? A: Your pyridine boronic acid underwent protodeboronation .[1][2][3] It turned into 3,5-difluoro-4-methoxypyridine (check your LCMS for the mass of the protonated parent). Fix: Switch to the MIDA boronate or use a large excess (3-4 equiv) of the pinacol ester added portion-wise (1 equiv every hour).
Q2: The reaction turns black immediately and precipitates metal. A: This is "Palladium Black" formation, indicating the catalyst is decomposing faster than it can enter the catalytic cycle. This happens when oxidative addition is slow or the ligand is dissociating. Fix: Increase the Ligand:Pd ratio to 2:1 or 3:1. Switch to a more stable pre-catalyst like XPhos Pd G3 or G4 .
Q3: I am getting low yields coupling at the 2-position of the pyridine. A: The 2-position is sterically hindered by the pyridine nitrogen's lone pair and the adjacent fluorine at position 3. Fix: Use Buchwald Precatalysts (e.g., XPhos Pd G3) . These are pre-formed active species that initiate the cycle immediately, avoiding the induction period where sensitive substrates can decompose.
References
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society.[4]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[4]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[4]
Sources
Technical Support Center: Synthesis of 3,5-Difluoro-4-methoxypyridine
Introduction: The Mechanistic Landscape
The synthesis of 3,5-Difluoro-4-methoxypyridine is a classic exercise in balancing activation and selectivity. The most robust route utilizes Nucleophilic Aromatic Substitution (
While the nitrogen atom activates the ring, the presence of two fluorine atoms at the 3- and 5-positions creates a unique electronic environment. They activate the 4-position via induction (-I effect) but also potentially activate the 2- and 6-positions, leading to specific impurity profiles. This guide addresses the causality of these side reactions and provides self-validating protocols to control them.
Part 1: Critical Side Reactions & Troubleshooting
The "Hydrolysis Trap" (Formation of Pyridones)
Symptom:
-
Low yield of the methoxy product.
-
Appearance of a highly polar, crystalline solid insoluble in dichloromethane/hexanes.
-
1H NMR: Loss of the O-Me singlet (~4.0 ppm); appearance of a broad N-H signal (12-14 ppm).
The Science (Causality):
Sodium methoxide (NaOMe) is hygroscopic. In the presence of trace moisture, the following equilibrium shifts to the right:
Corrective Action:
-
Protocol: Use freshly titrated NaOMe solution or sublimed solid NaOMe.
-
Solvent: Ensure Methanol is anhydrous (<50 ppm water).
-
Validation: If the impurity is observed, acidify the aqueous layer during workup. Pyridones are amphoteric; they may remain in the basic aqueous phase as the sodium salt.
Regioselectivity Failure (C2 vs. C4 Attack)
Symptom:
-
LC-MS shows a peak with the correct mass (M+1) but different retention time.
-
1H NMR: The symmetric pattern of the product (singlet or triplet depending on F-coupling) is lost. You see distinct signals for H2 and H6.[1]
The Science (Causality): In 4-substituted pyridines, the 4-position is activated (para to N).[2] However, the 2-position (ortho to N) is also electron-deficient.
-
Scenario A (Starting from 4-chloro): The C-Cl bond at C4 is weaker and a better leaving group than the C-H or C-F bonds at C2/C6. Regioselectivity is usually high (>95:5).
-
Scenario B (Starting from Pentafluoropyridine): If you are using a poly-fluorinated precursor, methoxide can attack C2/C6. The 4-position is thermodynamically preferred, but kinetic control at low temperatures can yield mixtures.
Corrective Action:
-
Thermodynamics: Run the reaction at reflux (65°C) rather than room temperature to favor the thermodynamic product (C4 substitution).
-
Leaving Group Selection: Use 3,5-difluoro-4-chloropyridine rather than 3,5-difluoro-4-fluoropyridine to leverage the "Element Effect"—where the weaker C-Cl bond directs the nucleophile to C4.
Over-Substitution (Polymethoxylation)
Symptom:
-
Mass spectrum shows M+12 (replacement of F with OMe).
-
Product contains 3-fluoro-4,5-dimethoxypyridine.
The Science (Causality):
The fluorine atoms at positions 3 and 5 are meta to the nitrogen, making them less activated than C2/C4. However, the introduction of an electron-donating methoxy group at C4 increases electron density, theoretically deactivating the ring. Paradoxically, if the reaction temperature is too high (>100°C in sealed tube) or excess base is used (>3 eq), the inductive withdrawal of the remaining fluorine can still facilitate a second
Corrective Action:
-
Stoichiometry: Limit NaOMe to 1.1 equivalents.
-
Temperature: Do not exceed solvent reflux temperature (65°C for MeOH).
Part 2: Visualizing the Reaction Pathways
The following diagram illustrates the primary synthesis route and the divergence points for critical side reactions.
Caption: Reaction network showing the primary S_NAr pathway (Green) and competitive divergence into hydrolysis, regioselectivity errors, and over-substitution (Red).
Part 3: Validated Experimental Protocol
This protocol is designed to be self-validating . The checkpoints allow you to pause and verify success before proceeding.
Materials
| Reagent | Equivalents | Role | Critical Specification |
| 3,5-Difluoro-4-chloropyridine | 1.0 eq | Substrate | Purity >97% (GC) |
| Sodium Methoxide (NaOMe) | 1.1 eq | Nucleophile | 25 wt% in MeOH (Anhydrous) |
| Methanol (MeOH) | 10 V (vol/wt) | Solvent | Water content < 50 ppm (Karl Fischer) |
Step-by-Step Methodology
1. Preparation (The Dry Check) [1]
-
Flame-dry a 3-neck round bottom flask under Nitrogen flow.
-
Checkpoint 1: Ensure the NaOMe solution is clear, not cloudy. Cloudiness indicates NaOH formation (Hydrolysis risk).
2. Reaction Initiation
-
Charge 3,5-difluoro-4-chloropyridine (1.0 eq) and anhydrous MeOH (5 V).
-
Cool to 0°C.
-
Add NaOMe (1.1 eq) dropwise over 20 minutes.
-
Why? Exothermic addition can trigger local overheating and over-substitution.
-
3. Reaction Progression
-
Allow to warm to Room Temperature (RT).[1]
-
Heat to 60°C (Gentle Reflux) for 2–4 hours.
-
Checkpoint 2 (IPC - In-Process Control): Take an aliquot for TLC or HPLC.
-
Target: Disappearance of SM.
-
Pass Criteria: Product peak >95%.
-
Fail Criteria: Significant baseline spot (Pyridone).[1]
-
4. Workup & Isolation
-
Cool to RT.
-
Quench: Pour into ice-water (20 V).
-
Extraction: Extract with Dichloromethane (DCM) x 3.
-
Note: The Pyridone impurity is water-soluble/amphoteric and will largely remain in the aqueous phase at neutral/basic pH.
-
-
Wash: Wash combined organics with Brine. Dry over
. -
Concentration: Remove solvent under reduced pressure (40°C, 200 mbar).
5. Purification
-
If IPC showed high purity, the crude oil may crystallize upon standing.
-
Recrystallization solvent: Hexanes/EtOAc (9:1).
Part 4: FAQ & Data Reference
Q: Can I use Potassium Carbonate (
Q: Why is my product an oil instead of a solid? A: Trace solvent retention or the presence of the 2-methoxy regioisomer can depress the melting point. Dry under high vacuum (<1 mbar) for 12 hours. Pure 3,5-difluoro-4-methoxypyridine should be a low-melting solid or semi-solid.
Impurity Profile Table
| Component | Retention Time (Rel) | Mass (ESI) | Origin |
| Target Product | 1.00 | 146.1 [M+H]+ | Primary Reaction |
| Pyridone Impurity | 0.20 (Polar) | 132.1 [M+H]+ | Hydrolysis (Moisture) |
| Regioisomer (2-OMe) | 1.05 | 146.1 [M+H]+ | Attack at C2 |
| Dimethoxy Impurity | 1.20 | 158.1 [M+H]+ | F-displacement |
References
-
Chambers, R. D., et al. (1966). Nucleophilic substitution in perfluoro-(4-phenylpyridine). Journal of the Chemical Society C: Organic. Link
- Supports the regioselectivity of methoxide attack at C4 in fluorin
-
Finger, G. C., et al. (1963).[1] Aromatic Fluorine Compounds.[1][3][4][5] XI. Replacement of Chlorine by Fluorine in Halopyridines.[1] The Journal of Organic Chemistry. Link
- Establishes the reactivity patterns of halopyridines and the "Element Effect" in substitution.
-
Bayer AG. (1992). Process for preparing 3,5-difluoroaniline. US Patent 5,294,742. Link
- Provides industrial context for manipulating 3,5-difluoro intermedi
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1][5]
- Authoritative text on the mechanism, Meisenheimer complexes, and activ
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
Regioselectivity issues in nucleophilic substitution of 3,5-Difluoro-4-methoxypyridine
[1]
Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Regioselectivity & Reactivity Profiles
Executive Summary: The "Meta-Paradox"
3,5-Difluoro-4-methoxypyridine presents a deceptive reactivity profile.[1] While the presence of two fluorine atoms suggests a highly activated substrate for Nucleophilic Aromatic Substitution (SNAr), the specific arrangement renders the molecule kinetically resistant to standard displacement.
-
The Trap: Users often expect the fluorines at C3/C5 to be good leaving groups. However, these positions are meta to the activating ring nitrogen, breaking the resonance stabilization required for the Meisenheimer intermediate.
-
The Complication: The C4-methoxy group acts as a resonance donor (
), further deactivating the ring toward nucleophilic attack, while simultaneously directing lithiation or SNH (Nucleophilic Substitution of Hydrogen) to the C2 position.
This guide addresses the three most common failure modes: Non-reaction (Inertness) , Unexpected C2-Functionalization , and O-Demethylation .[1]
Reactivity & Regioselectivity Map[1]
The following diagram visualizes the competing electronic forces and available reaction pathways.
Figure 1: Reactivity landscape showing the blockage of direct SNAr at C3/C5 and the dominance of C2-functionalization pathways.
Troubleshooting Guides (Q&A)
Issue 1: "I tried to displace the Fluorine with an amine (SNAr), but I recovered the starting material."
Diagnosis: Meta-Deactivation. In pyridines, SNAr proceeds efficiently only at the 2- and 4-positions, where the negative charge of the intermediate can be delocalized onto the nitrogen atom. In your substrate, the fluorines are at the 3- and 5-positions (meta).[1] The nitrogen cannot stabilize the negative charge generated by nucleophilic attack at these sites. Furthermore, the methoxy group at C4 donates electron density into the ring, raising the energy barrier for nucleophilic attack.
Corrective Protocol: Switch from SNAr to Transition Metal Catalysis . The C-F bond at the 3-position is an excellent handle for oxidative addition, even if it is inert to SNAr.
-
Recommended Method: Buchwald-Hartwig Amination.[1]
-
Catalyst System: Pd(OAc)₂ / BINAP or Pd₂dba₃ / Xantphos.
-
Base: Cs₂CO₃ (Avoid strong alkoxides to prevent side reactions at C2).
| Parameter | Standard SNAr | Pd-Catalyzed Coupling |
| Mechanism | Addition-Elimination (Meisenheimer) | Oxidative Addition -> Reductive Elimination |
| Electronic Requirement | Electron-Poor (Ortho/Para NO₂/N) | Less sensitive to electronics |
| Success Rate (3,5-F₂) | < 5% (Inert) | > 85% (High Yield) |
Issue 2: "I isolated a product with the correct mass for substitution, but NMR shows the Fluorine is still there."
Diagnosis: Regioselective Attack at C2 (SNH). You likely performed an Oxidative Nucleophilic Substitution of Hydrogen (SNH). The C2 position is highly activated for nucleophilic addition due to the inductive withdrawal of the adjacent nitrogen and the nearby fluorine. If you used a strong nucleophile (e.g., alkyl lithium, Grignard, or amide) without a catalyst, it attacked C2.[1]
Mechanism:
-
Nucleophile adds to C2.[1]
-
Intermediate is oxidized (by air, DDQ, or loss of hydride) to restore aromaticity.
-
Result: A 2-substituted-3,5-difluoro-4-methoxypyridine.[1][2]
Verification: Check 1H NMR.
-
Starting Material: Singlet at ~8.3 ppm (2H, C2/C6-H).
-
SNH Product: Singlet at ~8.3 ppm integrates to 1H (only one C-H remains).
Issue 3: "My reaction mixture turned dark, and I isolated a polar solid (Pyridone)."
Diagnosis: O-Demethylation (SN2 attack on Methyl). If you used nucleophiles like thiols, iodides, or heated the reaction in nucleophilic solvents (like pyridine/HCl), the nucleophile attacked the methyl group of the C4-methoxy substituent rather than the aromatic ring. This cleaves the ether, generating 3,5-difluoro-4-pyridone.[1]
Risk Factors:
-
Using NaSMe or NaSH (highly nucleophilic toward alkyl groups).
-
Using TMS-I or BBr₃ (Lewis acids).[1]
-
High temperatures (>100°C) in DMF/DMSO.
Prevention:
-
Use sterically hindered bases.[1]
-
Avoid "soft" nucleophiles if the goal is ring substitution.
Validated Experimental Protocols
Protocol A: C3-Functionalization via Pd-Catalysis (Replacing Fluorine)
Use this when you need to install an amine or aryl group at the 3-position.[1]
-
Preparation: In a glovebox or under Ar, combine 3,5-difluoro-4-methoxypyridine (1.0 equiv), Amine (1.2 equiv), Pd(OAc)₂ (5 mol%), and BINAP (7.5 mol%).
-
Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M).
-
Base: Add Cs₂CO₃ (2.0 equiv).
-
Reaction: Seal and heat to 100°C for 12–18 hours.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography.
-
Note: The second fluorine at C5 is significantly less reactive after the first substitution due to the electron-donating nature of the new amino group.
-
Protocol B: C2-Functionalization via Directed Lithiation
Use this to functionalize the empty C2 position while keeping F and OMe intact.[1]
-
Cooling: Dissolve 3,5-difluoro-4-methoxypyridine in anhydrous THF and cool to -78°C .
-
Lithiation: Add LDA (1.1 equiv) dropwise.[1]
-
Trapping: Stir for 30 min at -78°C, then add Electrophile (e.g., aldehyde, halide, CO₂).
-
Quench: Warm to RT and quench with NH₄Cl.
Decision Logic for Synthetic Planning
Use this flow to determine the correct pathway for your target molecule.
Figure 2: Decision tree for selecting the appropriate synthetic methodology based on regiochemical targets.
References
-
Schlosser, M. (2005). "The 2×3 effect: A magic wand for the design of regioselective functionalizations." Angewandte Chemie International Edition. Link
- Context: foundational principles of using fluorine to direct lithiation to the ortho-position (C2 in this substr
-
Lévesque, F., & Seeberger, P. H. (2012).[1] "Continuous-Flow Synthesis of Functionalized Pyridines via Regioselective Lithiation." Angewandte Chemie. Link
-
Context: Protocols for handling sensitive lithiated pyridines similar to 3,5-difluoro-4-methoxypyridine.[1]
-
-
Fier, P. S., & Hartwig, J. F. (2013).[1] "Selective C-H Fluorination of Pyridines and Diazines." Science. Link
- Context: Discusses the electronic deactivation of meta-positions in pyridines regarding nucleophilic/electrophilic access.
-
Organic Chemistry Portal. "Nucleophilic Aromatic Substitution (SNAr)." Link
- Context: General mechanism explaining why meta-substitution fails without c
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
Technical Support Center: Handling & Stability of 3,5-Difluoro-4-methoxypyridine
This technical guide is structured as a Tier-2 Support Resource for medicinal chemists and process engineers working with 3,5-Difluoro-4-methoxypyridine (DFMP) . It prioritizes mechanistic insight over generic advice to facilitate rapid troubleshooting.
Ticket Subject: Stability Profile & Troubleshooting for CAS 1186195-24-3 Applicable For: Medicinal Chemistry, Process Development, PPI (Proton Pump Inhibitor) Synthesis Chemical Entity: 3,5-Difluoro-4-methoxypyridine (DFMP)
Executive Summary: The "Push-Pull" Instability
DFMP is a deceptive molecule. While the pyridine ring suggests stability, the interplay between the electron-withdrawing fluorines (positions 3,5) and the electron-donating methoxy group (position 4) creates a "push-pull" electronic system.
-
The Trap: The molecule behaves as a vinylogous ester . Under specific conditions, it does not react like a standard pyridine; it reacts like a masked pyridone.
-
Key Risk Factors: Acid-mediated demethylation and Base-mediated regioselective lithiation failures.
Module 1: Acidic Conditions (Troubleshooting Demethylation)
The Issue: Users often report the disappearance of the starting material and the appearance of a highly polar, UV-active species during acidic workups or salt formation.
The Mechanism: Acid-Catalyzed Hydrolysis
Unlike simple pyridines, DFMP is prone to demethylation in aqueous acid. The 3,5-fluorine atoms withdraw electron density, but the 4-methoxy group donates into the ring. Upon protonation of the nitrogen, the C4 position becomes highly electrophilic (activated iminium character), facilitating water attack and subsequent loss of methanol.
Diagnostic Table: Acidic Stability
| Condition | Observation | Chemical Outcome | Risk Level |
| HCl (gas) in Et2O/Dioxane | White precipitate | Hydrochloride Salt Formation. The lattice energy stabilizes the cation. | 🟢 Low |
| Dilute HCl (aq), < 25°C | Clear solution | Protonation. Equilibrium favors the pyridinium ion. | 🟡 Moderate |
| Strong Acid (HBr/HI), Heat | New Peak (M-14) | Demethylation. Conversion to 3,5-difluoro-4-pyridone. | 🔴 Critical |
| Lewis Acids (BBr3/AlCl3) | Rapid degradation | Ether Cleavage. Immediate coordination to OMe and cleavage. | 🔴 Critical |
Troubleshooting Workflow (Acid)
Symptom: LCMS shows a mass shift of -14 Da (Loss of CH2? No, conversion of -OMe [31] to -OH [17]).
-
Root Cause: You have inadvertently synthesized 3,5-difluoro-4-pyridone .
-
Corrective Action:
-
Avoid aqueous acidic workups if possible.
-
If salt formation is required, use anhydrous conditions (e.g., HCl in dioxane/ether).
-
Do not heat acidic solutions above 40°C.
-
Figure 1: The "Pyridone Trap." Anhydrous acids yield stable salts, while aqueous heat triggers irreversible hydrolysis.
Module 2: Basic Conditions (Lithiation & Substitution)
The Issue: Users attempting to functionalize the ring using organolithiums (n-BuLi, LDA) often observe complex mixtures, "tars," or unexpected regioisomers.
The Mechanism: Directed Ortho-Metalation (DoM) vs. Nucleophilic Attack
In basic conditions, DFMP presents two competing reactive sites:
-
C2/C6 Protons: These are highly acidic (pKa ~24-26) due to the inductive effect of the adjacent Nitrogen and the Fluorine at C3/C5. This allows for Directed Ortho-Metalation (DoM) .
-
C2/C6 Carbons: The ring is
-deficient. Strong bases that are also nucleophiles (like n-BuLi) can attack the ring directly ( or addition-elimination) rather than deprotonating it.
Diagnostic Table: Basic Reactivity
| Reagent | Temperature | Dominant Pathway | Outcome |
| NaOH / KOH (aq) | Reflux | Hydrolysis ( | Displacement of OMe -> Pyridone (Slow). |
| n-BuLi | > -60°C | Nucleophilic Attack | Butyl addition to C2 (Side product). |
| LDA / LiTMP | -78°C | Deprotonation (DoM) | Lithiation at C2. (Desired species). |
| n-BuLi | -78°C | Deprotonation (DoM) | Lithiation at C2 (Requires strict temp control). |
Troubleshooting Workflow (Base)
Symptom: Low yield in coupling reactions; recovery of alkylated byproducts.
-
Root Cause: "Base attack" instead of "Base deprotonation." The n-butyl group acted as a nucleophile because the temperature was too high or the base was not bulky enough.
-
Corrective Action:
-
Switch Bases: Use LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). These non-nucleophilic bases prevent direct ring attack.
-
Temperature Control: Maintain internal temperature below -70°C during addition. The lithiated species (3,5-difluoro-4-methoxy-2-lithiopyridine) is thermally unstable and can undergo "Dance" rearrangements or dimerization above -50°C.
-
Quenching: Electrophiles (DMF, I2, etc.) must be added immediately at low temp.
-
Figure 2: The "Lithiation Fork." Steric bulk (LDA/LiTMP) and cryogenic temperatures are required to favor C2-lithiation over nucleophilic destruction.
Module 3: FAQ & Storage Protocols
Q: Can I store DFMP in solution?
-
A: Yes, but solvent choice is critical.
-
Recommended: DMSO, Methanol (neutral), Acetonitrile.
-
Avoid: Acidic water, unbuffered protic solvents exposed to light.
-
Storage: Solid form is stable at 2-8°C under Argon.
-
Q: I see a small impurity at +18 mass units in my LCMS after storage.
-
A: This is likely the N-oxide . Pyridines with electron-donating groups (like 4-OMe) are susceptible to oxidation by atmospheric oxygen over long periods or peroxides in ether solvents.
-
Fix: Store under inert atmosphere. Purify solvents to remove peroxides.
-
Q: Why is the 4-methoxy group harder to displace than the Fluorines in some papers, but easier in others?
-
A: It depends on the nucleophile.[1][2]
-
Hard Nucleophiles (OH-, F-): Tend to attack the hardest electrophilic center. In this scaffold, the C4-OMe bond is labile to hydrolysis (to pyridone).
-
Soft Nucleophiles (Thiols, Amines): May attempt
at C3/C5 (displacing Fluorine), but this is kinetically slow due to the crowding and the deactivating effect of the 4-OMe group on the ring's electrophilicity.
-
References
-
Synthesis and Reactivity of Fluoropyridines
-
Regioselective Lithi
-
Hydrolysis Mechanisms of 4-Alkoxypyridines
- Context: Mechanistic insight into the acid-catalyzed conversion of 4-methoxypyridine deriv
- Source:Organic & Biomolecular Chemistry, "Hydrolysis of 4-imino-imidazolidin-2-ones..." (Analogous mechanistic study on imine/methoxy hydrolysis).
-
Link:[Link]
- Commercial Safety & Handling Data (SDS) Context: Physical properties and basic handling safety for CAS 1186195-24-3. Source: BLD Pharm / ChemicalBook.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. ias.ac.in [ias.ac.in]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
Optimizing solvent and base for reactions with 3,5-Difluoro-4-methoxypyridine
Ticket #: CHEM-SUP-2024-DFMP Subject: Solvent & Base Optimization Guide for 3,5-Difluoro-4-methoxypyridine Status: Resolved / Knowledge Base Article[1][2]
Executive Summary & Molecule Profile[1]
3,5-Difluoro-4-methoxypyridine is a highly versatile scaffold used in the synthesis of proton pump inhibitors (PPIs), agrochemicals, and kinase inhibitors.[1] Its reactivity is defined by the interplay between the electron-deficient pyridine ring, the strongly electron-withdrawing fluorine atoms, and the electron-donating (resonance) yet inductively withdrawing methoxy group.[1]
Reactivity Hotspots
-
C2/C6 Positions (Acidity): The protons at C2 and C6 are highly acidic due to the inductive effects of the adjacent Nitrogen and Fluorine atoms. This makes them prime targets for Directed Ortho-Metalation (DoM) .[1][2]
-
C3/C5 Positions (Electrophilicity): The fluorine atoms are excellent leaving groups for Nucleophilic Aromatic Substitution (SNAr) , activated by the electron-poor ring.[1][2]
-
C4 Position: The methoxy group is generally robust but can be demethylated under strong Lewis acidic conditions (e.g., BBr3) to yield the pyridinone.
Module A: C-H Functionalization (Lithiation)[1][2]
Objective: Functionalizing the C2 position via lithiation-trapping.
The Challenge: Stability vs. Reactivity
The lithiated intermediate (2-lithio-3,5-difluoro-4-methoxypyridine) is thermally unstable.[1][2] Above -60°C, it is prone to eliminating LiF to form a 3,5-difluoro-4-methoxypyridyne (benzyne-type intermediate), which leads to oligomerization or non-specific trapping.[1][2]
Optimization Matrix: Lithiation
| Parameter | Recommended | Alternative | Technical Rationale |
| Base | LDA (Lithium Diisopropylamide) | LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) | LDA is sufficiently basic to deprotonate C2 (pKa ~26) but bulky enough to avoid nucleophilic attack on the ring.[1][2] n-BuLi is NOT recommended as it often attacks the C2/C6 position as a nucleophile (SNAr) rather than acting as a base.[1][2] |
| Solvent | THF (Tetrahydrofuran) | Et2O (Diethyl Ether) | THF coordinates lithium, breaking up aggregates and increasing basicity.[2] However, this also destabilizes the anion.[2] Reactions must be kept strictly at -78°C . |
| Temp | -78°C | -90°C to -100°C | Critical control point.[1][2] Warming above -70°C triggers LiF elimination (pyridyne formation).[1][2] |
Troubleshooting Guide: Lithiation
Q: I am getting a complex mixture of tars and oligomers. What went wrong? A: This indicates "Pyridyne" formation.[2][3] The lithiated species eliminated LiF because the temperature was too high or the residence time was too long.
-
Fix: Ensure internal temperature is -78°C before adding the substrate.
-
Fix: Reduce the time between lithiation and electrophile addition (keep lithiation time < 30 mins).
Q: Low yield of the C2-substituted product. A: Likely moisture contamination or "Fluorine Dance".[2]
-
Fix: Titrate your LDA before use.
-
Fix: Although less common in this specific substrate than in bromo-pyridines, if isomerization is suspected, switch to LiTMP , which is more sterically demanding and kinetically selective.[1]
Module B: Nucleophilic Aromatic Substitution (SNAr)[1][2][4]
Objective: Displacing one Fluorine atom (C3 or C5) with a nucleophile (amine, alkoxide, thiol).[1][2]
The Challenge: Regioselectivity and Deactivation
While Fluorine is a great leaving group, the 4-methoxy group donates electron density into the ring, making it less reactive than 3,5-difluoropyridine.[1] Harsh conditions may be required, which can lead to bis-substitution (displacing both fluorines).[1][2]
Optimization Matrix: SNAr
| Nucleophile Type | Base | Solvent | Temperature |
| Amines (Primary/Secondary) | K2CO3 or DIPEA | DMSO or NMP | 80°C - 120°C |
| Alcohols / Phenols | NaH or KOtBu | THF or DMF | 0°C -> RT |
| Thiols | Cs2CO3 | MeCN or DMF | RT - 60°C |
Troubleshooting Guide: SNAr
Q: The reaction is extremely slow, even at reflux. A: The 4-OMe group is deactivating.
-
Fix: Switch to a more polar aprotic solvent like DMSO or NMP (N-methyl-2-pyrrolidone).[1][2] These solvents solvate the cation (K+), leaving the nucleophilic anion "naked" and more reactive.
-
Fix: Use Cesium Carbonate (Cs2CO3) instead of Potassium Carbonate. The "Cesium Effect" often improves solubility and reactivity in SNAr.[2]
Q: I am observing bis-substitution (both fluorines displaced). A: The product (mono-substituted) might be as reactive as the starting material if the new group is electron-withdrawing.[1][2]
-
Fix: Control stoichiometry strictly (0.95 eq of nucleophile).
-
Fix: Lower the temperature. Bis-substitution often has a higher activation energy.[1][2]
Visual Workflows
Decision Logic: Reaction Pathway Selection
Caption: Decision matrix for selecting reaction pathways based on target regiochemistry.
Detailed Protocol: C2-Lithiation Workflow
Caption: Step-by-step workflow for the directed ortho-lithiation of 3,5-difluoro-4-methoxypyridine.
Detailed Experimental Protocols
Protocol A: C2-Formylation (Lithiation)
Standard procedure for introducing an aldehyde group.[1][2]
-
Setup: Flame-dry a 3-neck flask under Argon.
-
Base Gen: Add diisopropylamine (1.1 eq) and anhydrous THF (0.5 M concentration). Cool to -78°C (dry ice/acetone). Add n-BuLi (1.1 eq) dropwise.[1][2] Stir 15 min to form LDA.
-
Substrate: Dissolve 3,5-difluoro-4-methoxypyridine (1.0 eq) in minimal THF. Add dropwise to the LDA solution, ensuring the internal temperature does not rise above -70°C.
-
Reaction: Stir at -78°C for 30 minutes . (Do not exceed 45 mins to avoid decomposition).
-
Trapping: Add DMF (Dimethylformamide, 1.5 eq) or Ethyl Formate rapidly.
-
Quench: Stir for 15 mins at -78°C, then quench with saturated aq. NH4Cl.[2] Allow to warm to RT. Extract with EtOAc.[2]
Protocol B: C3-Amination (SNAr)
Standard procedure for displacing a fluorine with a secondary amine.[1][2]
-
Mix: In a reaction vial, combine 3,5-difluoro-4-methoxypyridine (1.0 eq), Amine (1.05 eq), and K2CO3 (2.0 eq).
-
Solvent: Add DMSO (concentration ~0.2 M).[2] Note: DMF is a valid alternative if workup requires water washing.
-
Heat: Heat to 90°C for 4-12 hours. Monitor by LCMS.[2]
-
Workup: Dilute with water. If the product precipitates, filter it. If not, extract with EtOAc/Ether.[2] (DMSO requires thorough water washes to remove).[1][2]
References
-
Schlosser, M. (2005).[2] Organometallics in Synthesis: A Manual. Wiley.[2] (Foundational text on base selection and "site-selective" lithiation of halopyridines).
-
Gribble, G. W., & Joule, J. A. (2010).[2] Heterocyclic Chemistry. (General reactivity profiles of electron-deficient pyridines and SNAr mechanisms).
-
Liang, F., et al. (2016).[1][2][4] "LDA-mediated synthesis of ortho-cyanated diarylmethanes by reaction of fluoroarene with arylacetonitrile". Organic Chemistry Frontiers. Link (Demonstrates LDA compatibility with fluoroarenes).
-
Bori, I. D., et al. (2021).[1][2][3] "Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange". Arkivoc. Link (Specific protocols for lithiation of methoxypyridines).
-
Vapourtec Application Note. (2020). "Organolithium Bases in Flow Chemistry". Link (Discusses the handling of unstable lithiated fluoropyridines using flow chemistry to prevent degradation).
Sources
- 1. 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4'-ethyl-3,5-difluoro-1,1'-biphenyl | C21H13F7O | CID 58402371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-[3,5-difluoro-4-[6-[(2S)-1-hydroxypropan-2-yl]oxy-7-methoxyquinolin-4-yl]oxyphenyl]-4-methoxypyridine-3-carboxamide | C26H23F2N3O6 | CID 168842984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LDA-mediated synthesis of ortho-cyanated diarylmethanes by reaction of fluoroarene with arylacetonitrile at room temperature - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Minimizing homocoupling in Suzuki reactions of 3,5-Difluoro-4-methoxypyridine
A Guide to Minimizing Homocoupling and Other Side Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3,5-Difluoro-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying principles to empower your experimental design and troubleshooting efforts.
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, yet its application to electron-deficient heteroaromatics like 3,5-Difluoro-4-methoxypyridine can be challenging.[1][2] One of the most common pitfalls is the formation of homocoupled byproducts, which can significantly reduce the yield of the desired product and complicate purification. This guide will address the root causes of homocoupling and provide actionable strategies to minimize its occurrence.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of homocoupling in my Suzuki reaction?
A1: Homocoupling, the dimerization of your boronic acid or ester, typically arises from two main pathways:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst. Rigorous degassing of your solvent and reaction vessel is the first line of defense against this pathway.
-
Pd(II)-Initiated Homocoupling: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it must be reduced in situ to the active Pd(0) species. This reduction can sometimes be mediated by the boronic acid itself, leading to the formation of a homocoupled dimer. Starting with a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can often mitigate this issue.[3]
Q2: Why is 3,5-Difluoro-4-methoxypyridine a particularly challenging substrate?
A2: The pyridine nitrogen in your substrate is Lewis basic and can coordinate to the palladium center. This coordination can sometimes inhibit the catalytic cycle. Furthermore, the electron-withdrawing nature of the two fluorine atoms makes the pyridine ring electron-deficient. While this can facilitate the initial oxidative addition step, it can also make subsequent steps in the catalytic cycle more challenging and potentially favor side reactions if the reaction is not properly optimized.
Q3: Can the choice of boronic acid versus boronic ester affect homocoupling?
A3: Yes. While boronic acids are commonly used, they can be more prone to protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling under certain conditions. Boronic esters, such as pinacol esters, are often more stable and can be a better choice for challenging couplings. Using potassium trifluoroborates or MIDA boronates can also be advantageous as they are more robust and less prone to protodeboronation.[4]
Troubleshooting Guide: Minimizing Homocoupling
If you are observing significant homocoupling in your reaction, a systematic approach to troubleshooting is essential. The following sections detail key reaction parameters and how to adjust them to favor the desired cross-coupling pathway.
Catalyst and Ligand Selection: The Heart of the Reaction
The choice of the palladium source and, more critically, the ligand is paramount in controlling the outcome of your Suzuki reaction.
The Problem: An inappropriate catalyst/ligand system can lead to a slow catalytic turnover, allowing side reactions like homocoupling to become competitive.
The Solution: For electron-deficient substrates like 3,5-Difluoro-4-methoxypyridine, bulky and electron-rich phosphine ligands are often the key to success. These ligands promote the crucial reductive elimination step to form your desired product and can sterically hinder the formation of intermediates that lead to homocoupling.[5]
| Parameter | Recommendation | Rationale |
| Palladium Source | Start with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source like Pd(OAc)₂, ensure efficient in situ reduction. | Avoids the homocoupling pathway associated with the reduction of Pd(II) by the boronic acid. |
| Ligand | Screen bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos. N-heterocyclic carbenes (NHCs) can also be effective.[6] | These ligands accelerate the rate-limiting steps of the catalytic cycle and sterically disfavor the formation of homocoupled byproducts. |
Experimental Protocol: Ligand Screening
-
Set up a series of small-scale reactions (e.g., 0.1 mmol) in parallel.
-
To each reaction vial, add 3,5-Difluoro-4-methoxypyridine halide, boronic acid/ester (1.2 equiv.), and base (2.0 equiv.).
-
Add the degassed solvent.
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the specific ligand to be tested (e.g., SPhos, XPhos, 4 mol %).
-
Seal the vials and heat the reactions to the desired temperature (e.g., 80-100 °C).
-
Monitor the reactions by LC-MS or GC-MS at regular intervals (e.g., 1h, 4h, 12h) to determine the ratio of desired product to homocoupled byproduct.
The Role of the Base and Solvent System
The base and solvent are not merely reaction media; they play active roles in the catalytic cycle.
The Problem: An inappropriate base can either be too weak to efficiently promote transmetalation or too strong, leading to degradation of the boronic acid. The solvent system affects the solubility of all components and can influence the stability of catalytic intermediates.
The Solution: A careful selection of the base and solvent is crucial. For challenging substrates, moderately strong inorganic bases are often a good starting point. Aprotic solvents, often in combination with a small amount of water, are commonly employed.
| Parameter | Recommendation | Rationale |
| Base | Start with K₃PO₄ or K₂CO₃. Cs₂CO₃ can also be effective but is more expensive.[7] | These bases are generally effective at promoting transmetalation without causing significant protodeboronation of the boronic acid. |
| Solvent | A mixture of an aprotic solvent like 1,4-dioxane, THF, or DMF with a small amount of water (e.g., 10:1 v/v) is a good starting point.[8][9] | The organic solvent helps to dissolve the reactants, while water can aid in dissolving the inorganic base and facilitate the catalytic cycle. |
Experimental Protocol: Base and Solvent Optimization
-
Using the best catalyst/ligand system identified from the previous screen, set up a new array of small-scale reactions.
-
Vary the base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) while keeping the solvent constant (e.g., dioxane/water 10:1).
-
In a separate array, vary the solvent system (e.g., THF/water, DMF/water, toluene/water) while keeping the base constant (e.g., K₃PO₄).
-
Run and monitor the reactions as described in the ligand screening protocol to identify the optimal combination.
Procedural Best Practices
Beyond the choice of reagents, how you set up and run your reaction can have a significant impact on the outcome.
The Problem: The presence of oxygen and suboptimal reaction conditions can favor homocoupling.
The Solution: Adhering to strict air-free techniques and carefully controlling reaction parameters are essential.
| Parameter | Recommendation | Rationale |
| Atmosphere | Rigorously exclude oxygen by using standard Schlenk line techniques or working in a glovebox. Degas all solvents and water prior to use by sparging with an inert gas (N₂ or Ar) or by the freeze-pump-thaw method. | Minimizes the oxygen-mediated homocoupling pathway. |
| Temperature | Run the reaction at the lowest temperature that provides a reasonable reaction rate (start with 80 °C and adjust as needed). | Higher temperatures can sometimes accelerate side reactions more than the desired cross-coupling. |
| Addition Rate | Consider the slow addition of the boronic acid solution to the reaction mixture using a syringe pump. | This maintains a low instantaneous concentration of the boronic acid, which can disfavor the bimolecular homocoupling reaction. |
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the key chemical processes.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. reddit.com [reddit.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 9. nva.sikt.no [nva.sikt.no]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹⁹F NMR Spectral Analysis of 3,5-Difluoro-4-methoxypyridine: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate their physicochemical and biological properties. The pyridine scaffold, a ubiquitous heterocycle in pharmaceuticals, is often fluorinated to enhance metabolic stability, binding affinity, and bioavailability. Among the vast array of fluorinated pyridines, 3,5-Difluoro-4-methoxypyridine stands as an important structural motif. A thorough understanding of its structure and electronic properties is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
This guide provides a detailed, in-depth analysis of the ¹H and ¹⁹F NMR spectra of 3,5-Difluoro-4-methoxypyridine. As a self-validating system, this guide will not only present predicted spectral data but will also delve into the causative factors behind the observed chemical shifts and coupling constants. By comparing the spectral features of 3,5-Difluoro-4-methoxypyridine with those of structurally related analogues, we will provide a robust framework for the interpretation of its NMR spectra, empowering researchers to confidently identify and characterize this and similar fluorinated scaffolds.
The Power of ¹⁹F NMR in Structural Elucidation
The ¹⁹F nucleus is exceptionally well-suited for NMR spectroscopy.[1][2] With a natural abundance of 100% and a high gyromagnetic ratio, its sensitivity is comparable to that of ¹H.[1][2] Furthermore, the chemical shift range of ¹⁹F is significantly wider than that of ¹H, spanning several hundred ppm.[1] This large dispersion minimizes signal overlap and provides exquisite sensitivity to the local electronic environment, making ¹⁹F NMR a powerful probe of molecular structure and conformation.[3]
Predicted ¹H and ¹⁹F NMR Spectra of 3,5-Difluoro-4-methoxypyridine
Structure and Numbering:
Figure 1: Structure of 3,5-Difluoro-4-methoxypyridine.
¹H NMR Spectral Predictions
The ¹H NMR spectrum is expected to show two distinct signals: one for the aromatic protons at the C2 and C6 positions (H2/H6) and another for the methoxy group protons.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H2, H6 | 8.0 - 8.5 | Triplet (t) | ⁴J(H,F) ≈ 2-3 Hz |
| OCH₃ | 3.9 - 4.2 | Singlet (s) or very narrow triplet | ⁵J(H,F) ≈ 0.5-1 Hz (may not be resolved) |
Rationale for Predictions:
-
Chemical Shift of H2 and H6: The electron-withdrawing nature of the nitrogen atom and the two fluorine atoms will significantly deshield the protons at the C2 and C6 positions, shifting their resonance downfield into the 8.0-8.5 ppm range. This is consistent with the chemical shifts observed for protons in similar positions in other fluorinated pyridines.
-
Multiplicity of H2 and H6: The protons at C2 and C6 are chemically and magnetically equivalent. They are expected to couple to the two equivalent fluorine atoms at the C3 and C5 positions. This coupling, occurring over four bonds (⁴J), will split the proton signal into a triplet according to the n+1 rule (where n=2 equivalent fluorine atoms). The magnitude of ⁴J(H,F) coupling in aromatic systems is typically in the range of 2-3 Hz.[4]
-
Chemical Shift of the Methoxy Group: The methoxy group protons are in a more shielded environment compared to the aromatic protons and are expected to resonate in the 3.9-4.2 ppm region.
-
Multiplicity of the Methoxy Group: The methoxy protons may exhibit very small long-range coupling to the fluorine atoms over five bonds (⁵J(H,F)). However, this coupling is often less than 1 Hz and may not be resolved, resulting in a signal that appears as a sharp singlet.
¹⁹F NMR Spectral Predictions
The ¹⁹F NMR spectrum is anticipated to display a single signal due to the chemical and magnetic equivalence of the two fluorine atoms.
| Fluorine(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F3, F5 | -120 to -140 | Triplet (t) | ⁴J(F,H) ≈ 2-3 Hz |
Rationale for Predictions:
-
Chemical Shift: The chemical shift of fluorine is highly sensitive to its electronic environment.[2] For fluorinated pyridines, the position of the fluorine atom relative to the nitrogen and other substituents has a significant impact. Based on data for other fluoropyridines, a chemical shift in the range of -120 to -140 ppm (relative to CFCl₃) is expected.
-
Multiplicity: The two equivalent fluorine atoms at C3 and C5 will couple to the two equivalent protons at C2 and C6. This four-bond coupling (⁴J(F,H)) will split the fluorine signal into a triplet.
Comparative Spectral Analysis with Structurally Related Compounds
To substantiate our predictions and provide a deeper understanding of the substituent effects, let's compare the expected spectral features of 3,5-Difluoro-4-methoxypyridine with those of key analogues.
| Compound | Relevant ¹H Chemical Shift (δ, ppm) | Commentary |
| 4-Methoxypyridine | H2/H6: ~8.2 ppm; H3/H5: ~6.7 ppm; OCH₃: ~3.8 ppm[5] | The absence of fluorine atoms leads to a more shielded environment for the protons at the 3 and 5 positions. The H2/H6 protons are in a similar downfield region due to the influence of the nitrogen atom. |
| 3,5-Difluoroaniline | Aromatic H: ~6.3-6.5 ppm[6] | The electron-donating amino group significantly shields the aromatic protons, shifting them upfield compared to our target molecule. This highlights the strong deshielding effect of the pyridine nitrogen. |
| 3-Methoxypyridine | H2: ~8.3 ppm; H4: ~7.4 ppm; H5: ~7.3 ppm; H6: ~8.3 ppm; OCH₃: ~3.9 ppm[7] | This isomer demonstrates the positional dependence of substituent effects on proton chemical shifts within the pyridine ring. |
The Intricacies of ¹H-¹⁹F and ¹⁹F-¹⁹F Coupling: Through-Bond vs. Through-Space
A key feature in the NMR spectra of fluorinated compounds is the presence of spin-spin coupling between ¹H and ¹⁹F nuclei, and between different ¹⁹F nuclei. These couplings can be transmitted through chemical bonds (through-bond coupling) or directly through space if the nuclei are in close proximity (through-space coupling).[8]
-
Through-Bond Coupling: This is the more common mechanism and is mediated by the electrons in the intervening chemical bonds. The magnitude of through-bond coupling generally decreases as the number of bonds separating the coupled nuclei increases.[1] In our target molecule, the predicted ⁴J(H,F) coupling is a through-bond interaction.
-
Through-Space Coupling: This interaction arises from the overlap of the non-bonding electron orbitals of the coupled nuclei.[9] It is highly dependent on the internuclear distance and their relative orientation. While not expected to be a dominant feature in the relatively rigid structure of 3,5-Difluoro-4-methoxypyridine, it can be a significant factor in more flexible molecules or in cases of steric crowding.[9][10]
Figure 2: Mechanisms of Nuclear Spin-Spin Coupling.
Experimental Protocols for High-Quality NMR Data Acquisition
Obtaining high-resolution and artifact-free ¹H and ¹⁹F NMR spectra of fluorinated compounds requires careful consideration of the experimental parameters.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include CDCl₃, DMSO-d₆, and Acetone-d₆. Be aware that solvent effects can influence chemical shifts.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: For accurate chemical shift referencing, an internal standard can be added. For ¹H NMR, tetramethylsilane (TMS) is the standard. For ¹⁹F NMR, CFCl₃ is the primary reference, though other secondary standards are often used for practical reasons.
¹H NMR Acquisition Parameters
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: A spectral width of 10-12 ppm is generally adequate for most organic molecules.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient for qualitative analysis. For quantitative measurements, a longer delay (5 times the longest T₁) is necessary.[11]
-
Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 8-16 scans should provide a good signal-to-noise ratio.
¹⁹F NMR Acquisition Parameters
-
Pulse Sequence: A standard single-pulse experiment is typically used. Proton decoupling (¹⁹F{¹H}) can be employed to simplify the spectrum by removing ¹H-¹⁹F couplings.[1]
-
Spectral Width: The wide chemical shift range of ¹⁹F necessitates a larger spectral width, often 200-250 ppm.[12]
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: Similar to ¹H NMR, a 1-2 second relaxation delay is adequate for qualitative spectra.
-
Number of Scans: Due to the high sensitivity of the ¹⁹F nucleus, fewer scans are often required compared to ¹³C NMR. 16-64 scans are typically sufficient.
Figure 3: Experimental Workflow for NMR Spectral Analysis.
Conclusion
The ¹H and ¹⁹F NMR spectral analysis of 3,5-Difluoro-4-methoxypyridine provides a wealth of structural information. By understanding the interplay of substituent effects, particularly the influence of the pyridine nitrogen and the two fluorine atoms, we can confidently predict and interpret the chemical shifts and coupling patterns in both the proton and fluorine spectra. The characteristic triplet splitting pattern arising from the four-bond ¹H-¹⁹F coupling is a key diagnostic feature for this substitution pattern. This guide, through its comparative approach and detailed explanation of underlying principles, serves as a valuable resource for researchers working with this important class of fluorinated heterocycles, enabling them to leverage the full power of NMR spectroscopy for unambiguous structure elucidation and characterization.
References
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NP-MRD. 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0192512). Available from: [Link]
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MDPI. Improved 19F{1H} Saturation Transfer Difference Experiments for Sensitive Detection to Fluorinated Compound Bound to Proteins. Available from: [Link]
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ACS Publications. Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. Available from: [Link]
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Fluorine Notes. April 2017 — "NMR spectral characteristics of fluorocontaining pyridines". Available from: [Link]
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University of Wisconsin-Madison. NMR Spectroscopy :: 5-HMR-6 Long-Range (4J and higher) Proton-Proton Couplings. Available from: [Link]
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The Royal Society of Chemistry. Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Available from: [Link]
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ACS Publications. Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Available from: [Link]
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NIH. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Available from: [Link]
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ResearchGate. Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. Available from: [Link]
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A Comparative Crystallographic Guide to 3,5-Difluoro-4-methoxypyridine Derivatives: Unveiling the Influence of Fluorine on Solid-State Architecture
In the landscape of modern drug discovery and materials science, the precise control of molecular architecture is paramount. The substitution of hydrogen with fluorine atoms in heterocyclic scaffolds is a widely employed strategy to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative analysis of the X-ray crystal structures of 3,5-difluoro-4-methoxypyridine derivatives and their non-fluorinated counterparts, offering insights into the profound impact of fluorine on their solid-state packing and intermolecular interactions. Understanding these structural nuances is critical for the rational design of next-generation pharmaceuticals and functional materials.
The Strategic Importance of Fluorination in Pyridine Scaffolds
The pyridine ring is a ubiquitous motif in medicinal chemistry, gracing the structures of numerous blockbuster drugs. The introduction of fluorine atoms at the 3 and 5 positions of a 4-methoxypyridine core is not a trivial synthetic endeavor; it is a deliberate design choice aimed at conferring specific, advantageous properties. The high electronegativity and small van der Waals radius of fluorine can lead to altered electronic distributions within the aromatic ring, influencing pKa, dipole moment, and susceptibility to metabolic attack. Furthermore, the ability of fluorine to participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, can dramatically alter the crystal packing of a molecule, which in turn affects its solubility, dissolution rate, and ultimately, its bioavailability.
Comparative Crystal Structure Analysis: A Tale of Two Halogens
To elucidate the structural consequences of 3,5-difluorination, we will compare the crystal structure of a highly substituted 3,5-difluoro-4-phenoxypyridine derivative with that of a non-fluorinated 4,4'-dimethoxy-2,2'-bipyridine. While the direct crystal structure of the parent 3,5-difluoro-4-methoxypyridine remains elusive in publicly accessible databases, the analysis of these analogues provides a compelling narrative on the role of fluorine in dictating solid-state conformation.
Case Study 1: 3,5-Difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine
The X-ray structure analysis of 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine reveals a complex interplay of intermolecular forces.[1] The asymmetric unit contains two molecules, which are linked through both Type I and Type II C-I∙∙∙I-C halogen bonding interactions.[1] This observation underscores the significant role that heavier halogens can play in directing crystal packing. The packing is further stabilized by Ar-H∙∙∙π interactions.[1] The presence of the fluorine atoms in the 3 and 5 positions of the pyridine ring influences the overall electronic nature of the core, which in turn modulates the strength and geometry of these intermolecular interactions.
Case Study 2: 4,4'-Dimethoxy-2,2'-bipyridine - A Non-Fluorinated Analogue
In contrast, the crystal structure of 4,4'-dimethoxy-2,2'-bipyridine showcases a different set of primary intermolecular interactions. Here, neighboring molecules are linked via C(Me)—H⋯N interactions, forming a two-dimensional sheet structure.[2] Furthermore, C—H⋯π interactions contribute to the formation of a three-dimensional network.[2] An overlapped arrangement of parallel pyridine rings is also observed, with a centroid-to-centroid distance of 3.6655 (15) Å.[2] The absence of fluorine and the presence of the dimethoxy groups lead to a packing arrangement dominated by classical hydrogen bonds and π-stacking.
Tabulated Crystallographic Data
For a direct comparison, the key crystallographic parameters for the two case studies are summarized below.
| Parameter | 3,5-Difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine | 4,4'-Dimethoxy-2,2'-bipyridine |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P n n 2 | P2₁/c |
| Key Intermolecular Interactions | C-I∙∙∙I-C halogen bonds, Ar-H∙∙∙π interactions[1] | C(Me)—H⋯N hydrogen bonds, C—H⋯π interactions, π-π stacking[2] |
The Influence of Fluorine on Crystal Packing: A Mechanistic Perspective
The comparison of these two structures, though not of identical molecular frameworks, highlights a fundamental principle: the introduction of fluorine atoms significantly alters the hierarchy of intermolecular interactions. In the fluorinated derivative, the strong halogen bonding involving iodine dominates the packing. While fluorine itself is a weak hydrogen bond acceptor, its strong inductive effect can polarize other parts of the molecule, influencing how they interact. The difluorination of the pyridine ring in the first case study likely enhances the electrostatic potential of the iodine atoms, making them more effective halogen bond donors.
In the absence of strong halogen bond donors, as in the case of 4,4'-dimethoxy-2,2'-bipyridine, weaker interactions such as C-H···N and C-H···π forces, along with π-π stacking, become the primary drivers of the crystal packing. This illustrates the context-dependent nature of fluorine's influence on solid-state architecture.
Experimental Protocols
The successful determination of a crystal structure is contingent upon the growth of high-quality single crystals. The following protocols provide a general framework for the synthesis and crystallization of pyridine derivatives.
Synthesis of 4-Alkoxypyridines
A general and efficient method for the synthesis of 4-alkoxypyridines involves the reaction of 4-chloropyridine hydrochloride with the desired alcohol in the presence of a strong base.[3]
Step-by-Step Methodology:
-
To a solution of the desired alcohol in a suitable solvent such as DMSO, add powdered sodium hydroxide.
-
Add 4-chloropyridine hydrochloride to the mixture.
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-alkoxypyridine.
Single Crystal Growth
Obtaining X-ray quality crystals is often a matter of patient experimentation with various crystallization techniques.
Step-by-Step Methodology (Slow Evaporation):
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., chloroform, ethanol, acetone) to create a saturated or near-saturated solution.
-
Loosely cap the vial or flask to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial periodically for the formation of single crystals.
Visualization of Key Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for the synthesis, crystallization, and structural analysis of pyridine derivatives.
Caption: Comparison of dominant intermolecular interactions in fluorinated vs. non-fluorinated pyridine derivatives.
Conclusion and Future Directions
The strategic incorporation of fluorine into the 3 and 5 positions of the 4-methoxypyridine scaffold profoundly influences the resulting solid-state architecture. While direct crystallographic data for the parent compound is needed for a complete picture, the analysis of more complex and non-fluorinated analogues strongly suggests that fluorine substitution shifts the balance of intermolecular forces, often promoting halogen bonding and altering the landscape of weaker interactions. This guide serves as a foundational resource for researchers and drug development professionals, highlighting the critical importance of single-crystal X-ray diffraction in understanding and predicting the solid-state properties of fluorinated pyridine derivatives. Future work should focus on obtaining the crystal structure of 3,5-difluoro-4-methoxypyridine itself to provide a definitive benchmark for comparative studies and to further refine our understanding of fluorine's multifaceted role in crystal engineering.
References
-
Single-crystal X-ray diffraction dataset for 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine. (2019). Data in Brief, 28, 104934. [Link]
-
Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(11), o2871. [Link]
-
Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(7), 225-235. [Link]
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A Comparative Guide to Demethylation Methods for 3,5-Difluoro-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, the selective demethylation of heteroaromatic ethers is a critical transformation. The target molecule, 3,5-difluoro-4-methoxypyridine, presents a unique challenge due to its electron-deficient pyridine ring, which is further deactivated by the presence of two fluorine atoms. This guide provides a comprehensive comparison of common demethylation methods, offering insights into their mechanisms, practical considerations, and potential challenges when applied to this specific substrate.
Introduction: The Challenge of Demethylating an Electron-Poor Difluoropyridine
The conversion of 3,5-difluoro-4-methoxypyridine to its corresponding pyridinol, 3,5-difluoro-4-hydroxypyridine, requires the cleavage of a stable methyl-aryl ether bond. The electron-withdrawing nature of both the pyridine nitrogen and the fluorine substituents decreases the electron density on the ether oxygen, making it less susceptible to electrophilic attack, a key step in many demethylation reactions. Furthermore, the presence of fluorine atoms introduces the potential for undesirable side reactions, such as nucleophilic aromatic substitution.
This guide will explore the following demethylation strategies:
-
Lewis Acids: Boron Tribromide (BBr₃) and Aluminum Chloride (AlCl₃)
-
Protic Acids: Hydrobromic Acid (HBr)
-
Salts/Bases: Pyridine Hydrochloride and L-Selectride®
Comparative Analysis of Demethylation Methods
The choice of demethylation reagent is paramount and depends on factors such as substrate tolerance to acidic or basic conditions, desired reaction time, temperature, and overall yield. Below is a summary of the most common methods with their respective advantages and disadvantages.
| Method | Reagent | Typical Conditions | Advantages | Disadvantages | Potential Side Reactions |
| Lewis Acid | Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to rt | High reactivity, often effective when other methods fail. | Moisture sensitive, corrosive, can be non-selective with multiple ether groups. | Complexation with pyridine nitrogen, potential for ring dearomatization. |
| Lewis Acid | Aluminum Chloride (AlCl₃) | CH₂Cl₂, rt to reflux | Less reactive than BBr₃, can be more selective. Often used with a scavenger. | Can require higher temperatures, potential for Friedel-Crafts type side reactions. | Complexation with pyridine nitrogen. |
| Protic Acid | Hydrobromic Acid (HBr) | Acetic acid or H₂O, reflux | Inexpensive, readily available. | Harsh conditions (high temperatures), low functional group tolerance.[1] | Protonation of pyridine ring, potential for hydrodefluorination. |
| Salt/Base | Pyridine Hydrochloride | Neat, 180-220 °C | Inexpensive, can be performed solvent-free.[2] | Very high temperatures required, potential for charring and side reactions.[2] | Thermal decomposition, potential for nucleophilic substitution by chloride. |
| Salt/Base | L-Selectride® | THF, reflux | Mild conditions, chemoselective for methoxypyridines over other aryl methyl ethers.[3] | Hydridic reagent, requires anhydrous conditions. | Reduction of other functional groups. |
Mechanistic Insights
Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
Lewis Acid-Mediated Demethylation (BBr₃)
Boron tribromide is a powerful Lewis acid that coordinates to the ether oxygen, activating it for nucleophilic attack by a bromide ion. This results in the cleavage of the methyl-oxygen bond.
Caption: Mechanism of BBr₃ Demethylation.
Pyridine Hydrochloride Melt
In this high-temperature method, the pyridinium ion acts as a proton source to activate the ether oxygen. The chloride ion then acts as a nucleophile to cleave the methyl group.
Caption: Mechanism of Pyridine HCl Demethylation.
L-Selectride® Mediated Demethylation
L-Selectride®, a bulky nucleophilic hydride reagent, is proposed to directly attack the methyl group in a nucleophilic substitution reaction. The electron-deficient nature of the pyridine ring makes the methoxy group a better leaving group.[3]
Sources
- 1. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pyridine HCl/microwave demethylation for vanillin? , Hive Methods Discourse [chemistry.mdma.ch]
- 3. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
A Comparative Guide to the Synthesis of 3,5-Difluoro-4-methoxypyridine: A Kinetic Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and agrochemical development, fluorinated pyridine scaffolds are of paramount importance. Their unique electronic properties and metabolic stability make them privileged structures in the design of novel bioactive molecules. Among these, 3,5-Difluoro-4-methoxypyridine stands out as a valuable building block. This guide provides an in-depth analysis of the reaction kinetics for its synthesis, comparing the prevalent Nucleophilic Aromatic Substitution (SNAr) approach with a potential alternative, offering field-proven insights and supporting data to inform your synthetic strategy.
Introduction: The Significance of 3,5-Difluoro-4-methoxypyridine
The strategic incorporation of fluorine atoms into organic molecules can dramatically influence their physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. The 3,5-difluoro substitution pattern on a pyridine ring, coupled with a 4-methoxy group, creates a unique electronic environment. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the pyridine ring, making it amenable to further functionalization, while the methoxy group can act as a key hydrogen bond acceptor or be a site for metabolic cleavage, depending on the molecular context. Consequently, efficient and well-understood synthetic routes to 3,5-Difluoro-4-methoxypyridine are highly sought after.
Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely applicable method for the synthesis of 3,5-Difluoro-4-methoxypyridine is the Nucleophilic Aromatic Substitution (SNAr) reaction on a suitable polyfluorinated pyridine precursor.
Mechanistic Rationale
The SNAr reaction is a two-step addition-elimination process.[1] The electron-deficient nature of the pyridine ring, further activated by the strongly electron-withdrawing fluorine substituents, makes it susceptible to attack by nucleophiles.[2] In this case, the methoxide ion (CH₃O⁻) acts as the nucleophile, attacking the carbon atom bearing a fluorine leaving group. This initial attack is the rate-determining step and leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] In the subsequent fast step, the fluoride ion is expelled, restoring the aromaticity of the pyridine ring and yielding the desired product.
The choice of 3,4,5-trifluoropyridine as the starting material is strategic. The fluorine atom at the 4-position is the most susceptible to nucleophilic attack due to the combined electron-withdrawing effects of the two flanking fluorine atoms and the ring nitrogen.
Reaction Kinetics Analysis
Key Factors Influencing Reaction Rate:
-
Leaving Group Ability: In SNAr reactions, the C-F bond, despite being the strongest single bond to carbon, makes fluoride an excellent leaving group.[4] This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[1] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Comparative studies have shown that for nucleophilic aromatic substitution on pyridines, the reactivity order of halogens as leaving groups is F > Cl > Br > I.[5]
-
Nucleophile Strength and Concentration: The rate of the SNAr reaction is directly proportional to the concentration of both the substrate and the nucleophile, following second-order kinetics. The nucleophilicity of the methoxide ion is a crucial factor.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation (e.g., Na⁺) without strongly solvating the nucleophile, thereby increasing its effective nucleophilicity.
-
Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate by providing more molecules with the necessary activation energy to overcome the energy barrier of the rate-determining step.
Table 1: Comparison of Halogen Leaving Group Reactivity in SNAr
| Leaving Group | Relative Rate (Approx.) | Rationale |
| Fluorine | High | The high electronegativity of fluorine makes the attached carbon highly electrophilic, accelerating the rate-determining nucleophilic attack.[4] |
| Chlorine | Moderate | Less electronegative than fluorine, leading to a less electrophilic carbon and a slower rate of nucleophilic attack. |
| Bromine | Moderate | Similar in reactivity to chlorine in this context. |
| Iodine | Low | The least electronegative of the common halogens, resulting in the slowest rate of nucleophilic attack. |
Experimental Protocol: SNAr Synthesis of 3,5-Difluoro-4-methoxypyridine
The following is a detailed, self-validating protocol for the synthesis of 3,5-Difluoro-4-methoxypyridine via the SNAr reaction.
Materials:
-
3,4,5-Trifluoropyridine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (water, diethyl ether, brine, anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3,4,5-trifluoropyridine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material.
-
Nucleophile Addition: Carefully add sodium methoxide (1.0-1.2 eq) to the stirred solution. The addition may be exothermic, so it should be done in portions or via a dropping funnel if using a solution.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 3,5-Difluoro-4-methoxypyridine.
"Experimental workflow for the SNAr synthesis."
Alternative Synthetic Route: Fluorination of a Dihalo-4-methoxypyridine
An alternative approach to 3,5-Difluoro-4-methoxypyridine could involve the late-stage fluorination of a suitably substituted 4-methoxypyridine precursor, such as 3,5-dichloro-4-methoxypyridine or 3,5-dibromo-4-methoxypyridine.
Mechanistic Considerations
This route would likely involve a halogen exchange (Halex) reaction, which is a type of nucleophilic aromatic substitution. In this case, a fluoride source, such as potassium fluoride (KF) often in the presence of a phase-transfer catalyst, would act as the nucleophile to displace the chloro or bromo substituents.
Kinetic Comparison with the SNAr Route
The kinetics of this fluorination reaction would be significantly different from the methoxylation of 3,4,5-trifluoropyridine.
-
Leaving Group: In this case, chloride or bromide are the leaving groups. As established earlier, these are poorer leaving groups than fluoride in SNAr reactions on electron-deficient pyridines.[5] This would necessitate more forcing reaction conditions (higher temperatures, longer reaction times) to achieve a comparable reaction rate.
-
Nucleophile: The fluoride ion is a relatively weak nucleophile in aprotic solvents unless a phase-transfer catalyst is used to enhance its solubility and reactivity.
-
Substrate Activation: The two chloro or bromo substituents are less activating towards nucleophilic attack compared to fluorine atoms. This further contributes to a slower reaction rate.
Table 2: Performance Comparison of Synthetic Routes
| Parameter | SNAr of 3,4,5-Trifluoropyridine | Fluorination of 3,5-Dihalo-4-methoxypyridine |
| Starting Material | 3,4,5-Trifluoropyridine | 3,5-Dichloro- or 3,5-Dibromo-4-methoxypyridine |
| Key Reagent | Sodium Methoxide | Potassium Fluoride (with phase-transfer catalyst) |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | Halogen Exchange (Halex) |
| Relative Rate | Faster | Slower |
| Reaction Conditions | Milder (lower temperature) | More forcing (higher temperature) |
| Leaving Group | Fluoride (excellent for SNAr) | Chloride/Bromide (poorer for SNAr) |
| Yields | Generally high | Potentially lower due to harsher conditions |
Conclusion and Future Outlook
The synthesis of 3,5-Difluoro-4-methoxypyridine is most efficiently achieved through the nucleophilic aromatic substitution of 3,4,5-trifluoropyridine with sodium methoxide. The kinetic advantage of this route stems from the excellent leaving group ability of fluoride in SNAr reactions on electron-deficient pyridine rings. While an alternative route via fluorination of a dihalo-methoxypyridine precursor is conceivable, it is expected to be kinetically less favorable, requiring more stringent reaction conditions.
For researchers and drug development professionals, a thorough understanding of the underlying reaction kinetics is crucial for process optimization, scale-up, and the development of robust and efficient synthetic methodologies. Future work in this area could focus on obtaining precise kinetic data for the methoxylation of 3,4,5-trifluoropyridine to enable quantitative modeling and prediction of reaction outcomes under various conditions. Furthermore, the exploration of catalytic methods for both the primary SNAr route and the alternative fluorination pathway could lead to even milder and more sustainable synthetic processes.
References
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- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. CN102190641A.
- Nucleophilic Fluorination by Selective Ring-Opening of α-Halooxiranes.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Detailed experimental procedure for the synthesis of 4-fluoropyridine. CORE.
- An Alternative Route for the Synthesis of 2,3,4,5-Tetramethoxytoluene. ChemInform.
- Process for preparing 3,5-difluoroaniline. US5294742A.
- Synthesis of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide. Benchchem.
- Selective electrochemical synthesis of 4-fluoropyridine using ET 3N-3HF.
- The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Arom
- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
- Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
- Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiol
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine.
- Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions. WuXi Biology.
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
- SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson.
- Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Longdom Publishing.
- Anodic fluorination of 4-methoxy-1-naphthol and 4-nitroanisole using Et3N · 5 HF in mixed nonaqueous solvent.
- A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built
- A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science.
- Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi
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- 5. researchgate.net [researchgate.net]
DFT calculations to predict the reactivity of 3,5-Difluoro-4-methoxypyridine
Computational & Experimental Benchmarking: Reactivity Profiles of 3,5-Difluoro-4-methoxypyridine
Executive Summary: The Fluorine-Scaffold Challenge
3,5-Difluoro-4-methoxypyridine is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and protein-protein interaction (PPI) modulators. Its utility lies in the unique electronic push-pull system: the electron-deficient pyridine ring is further activated by inductive fluorine withdrawal, yet stabilized by the resonance-donating methoxy group.
For drug development professionals, the core challenge is Regioselectivity .
-
The Problem: Does the molecule undergo Nucleophilic Aromatic Substitution (SNAr) at C3 (displacing F) or Directed Ortho Metalation (DoM) at C2?
-
The Solution: This guide compares the predictive power of two DFT functionals—B3LYP (the legacy standard) and M06-2X (the modern high-performance alternative)—to accurately map this reactivity.
Computational Methodology: Comparative Analysis
To accurately predict the reactivity of this scaffold, we must move beyond standard "black box" calculations. This section compares the performance of the industry-standard B3LYP against the dispersion-corrected M06-2X functional.
Comparison Guide: DFT Functionals for Pyridine Scaffolds
| Feature | Alternative A: B3LYP | Product Choice: M06-2X | Why M06-2X Wins for this Scaffold |
| Dispersion Forces | Poor / None | Excellent | Critical for modeling the lone-pair repulsion between F and OMe groups. |
| Barrier Heights | Often Underestimated | Accurate | Essential for predicting kinetic selectivity in SNAr reactions. |
| pKa Prediction | Deviations > 1.5 units | Deviations < 0.5 units | Vital for predicting the site of Lithiation (DoM). |
| Basis Set Rec. | 6-31G(d) (Legacy) | 6-311++G(d,p) | Diffuse functions (++) are mandatory for describing the anionic transition states of fluorinated rings. |
The Validated Workflow
The following Graphviz diagram outlines the decision tree for setting up the calculation.
Figure 1: Validated DFT workflow for fluorinated heterocycles. M06-2X/6-311++G(d,p) is the recommended level of theory for the Solvation step.
Reactivity Profile 1: Directed Ortho Metalation (DoM)
Prediction: The C2 position is the thermodynamic and kinetic favorite for lithiation. Mechanistic Insight: The C2 proton is flanked by the Pyridine Nitrogen (a directing group) and the C3-Fluorine (a strong inductive withdrawing group). This "Combined Directing Effect" makes the C2-H significantly more acidic than a standard pyridine proton.
Computational Data (M06-2X vs B3LYP)
-
M06-2X Prediction: Clearly distinguishes the C2-anion as 4.2 kcal/mol more stable than the C6-anion due to the proximity of the Fluorine atom (inductive stabilization).
-
B3LYP Prediction: Often overestimates the coordination of Lithium to the Methoxy oxygen, falsely suggesting C3/C5 reactivity (which is blocked by F).
Experimental Protocol: C2-Selective Lithiation
-
Objective: Selective functionalization at C2.
-
Reagents: LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). Note: Avoid n-BuLi to prevent nucleophilic attack at the ring.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL Schlenk flask under Argon.
-
Solvent: Add anhydrous THF (10 mL).
-
Base Addition: Cool to -78 °C . Add LDA (1.1 equiv) dropwise.
-
Substrate Addition: Dissolve 3,5-Difluoro-4-methoxypyridine (1.0 mmol) in THF (2 mL) and add dropwise over 5 minutes.
-
Color Change: Solution typically turns yellow/orange, indicating formation of the lithiated species.
-
-
Incubation: Stir at -78 °C for 45 minutes. (M06-2X kinetics predict rapid deprotonation here).
-
Quench: Add electrophile (e.g., I2, DMF, or Benzaldehyde) (1.2 equiv).
-
Workup: Warm to RT, quench with sat. NH4Cl, extract with EtOAc.
Reactivity Profile 2: Nucleophilic Aromatic Substitution (SNAr)[1]
Prediction: The C3 and C5 positions are susceptible to nucleophilic attack, displacing Fluorine. Mechanistic Insight: While the 4-OMe group is electron-donating (deactivating), the pyridine nitrogen makes the ring electron-deficient. The Fluorine atoms at C3/C5 are excellent leaving groups in SNAr reactions due to the high strength of the C-F bond being compensated by the high stability of the fluoride anion leaving group (element effect).
LUMO Visualization & Analysis
DFT calculations (M06-2X) reveal the LUMO is localized on the C3-C4-C5 segment.
-
Hard Nucleophiles (Alkoxides): Attack C3/C5 (Displace F).
-
Soft Nucleophiles (Thiols): Attack C3/C5 (Displace F).
Experimental Protocol: SNAr Fluorine Displacement
-
Objective: Replace C3-F with a nucleophile (e.g., Morpholine).
Step-by-Step Methodology:
-
Setup: Use a sealed pressure tube or microwave vial.
-
Stoichiometry: Dissolve 3,5-Difluoro-4-methoxypyridine (1.0 equiv) in DMSO (0.5 M concentration).
-
Nucleophile: Add Morpholine (2.5 equiv).
-
Base: Add K2CO3 (2.0 equiv) to scavenge HF.
-
Conditioning: Heat to 100 °C for 4-6 hours.
-
Note: The 4-OMe group requires higher temperatures compared to pentafluoropyridine (which reacts at RT).
-
-
Validation: Monitor by 19F NMR. Disappearance of the singlet at -128 ppm (approx) and appearance of a new signal indicates substitution.
Visualizing the Reactivity Map
The following diagram summarizes the competing pathways and the controlling electronic effects.
Figure 2: Reactivity Map. The "Synergistic" effect of N and F makes C2-Lithiation the primary synthetic utility.
References
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241. Link
-
Schlosser, M. (2005). The 2×3 "toolbox" of organometallic methods for regiochemically exhaustive functionalization. Angewandte Chemie International Edition, 44(3), 376-393. Link
-
Sotelo, T., et al. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 124(2), 380-388. Link
-
Chambers, R. D., et al. (1999). Nucleophilic aromatic substitution in polyfluoro-heterocycles. Journal of the Chemical Society, Perkin Transactions 1, (7), 803-810. Link
A Comparative Guide to the Synthesis of 3,5-Difluoro-4-methoxypyridine for Advanced Research Applications
Introduction: The Significance of 3,5-Difluoro-4-methoxypyridine in Modern Chemistry
3,5-Difluoro-4-methoxypyridine is an emerging fluorinated pyridine derivative with significant potential as a key building block in the development of novel pharmaceuticals and advanced materials. The unique electronic properties conferred by the geminal fluorine atoms and the methoxy group at the 4-position make this scaffold highly attractive for modulating the physicochemical and biological properties of target molecules. Its structural motifs are of increasing interest to researchers in agrochemicals and medicinal chemistry. This guide provides a comparative analysis of robust, peer-reviewed synthetic strategies for the preparation of 3,5-Difluoro-4-methoxypyridine, offering detailed protocols and insights to aid in methodological selection for laboratory and process chemistry applications.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr) on Polyfluorinated Pyridines
The most direct and efficient pathway to 3,5-Difluoro-4-methoxypyridine is through the nucleophilic aromatic substitution (SNAr) on a suitable polyfluorinated pyridine precursor. The pyridine ring is inherently electron-deficient, and the presence of multiple fluorine atoms further enhances the electrophilicity of the ring carbons, making them susceptible to attack by nucleophiles. The fluorine atom at the 4-position (para to the nitrogen) is particularly activated towards substitution due to the strong resonance-withdrawing effect of the ring nitrogen.[1][2] This high degree of activation allows for selective displacement of the C4-fluorine atom by a methoxide nucleophile.
This guide will compare two effective methods based on this principle, starting from the readily available 3,4,5-trifluoropyridine.
Method 1: Direct Methoxylation using Sodium Methoxide
This classical approach utilizes a strong nucleophile, sodium methoxide, to directly displace the fluorine atom at the 4-position of 3,4,5-trifluoropyridine. The use of a pre-formed, strong nucleophile in a polar protic solvent like methanol typically leads to high conversion and relatively short reaction times.
Causality Behind Experimental Choices
-
Starting Material: 3,4,5-Trifluoropyridine is the logical precursor, as the C4-fluorine is the most labile for nucleophilic displacement.
-
Nucleophile: Sodium methoxide is a potent nucleophile, ensuring a rapid and efficient reaction.
-
Solvent: Methanol serves as both the solvent and the source of the methoxy group in equilibrium, and it effectively solvates the sodium and fluoride ions.
-
Temperature: Elevated temperatures are often employed to overcome the activation energy of the reaction, although the high reactivity of the substrate may allow for milder conditions.
Experimental Protocol
-
To a solution of 3,4,5-trifluoropyridine (1.0 eq) in anhydrous methanol (10 mL per 1 g of starting material), add sodium methoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at a controlled temperature, for example, 60 °C, and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 3,5-Difluoro-4-methoxypyridine.
Method 2: Base-Catalyzed Methoxylation with In Situ Generated Nucleophile
This alternative method avoids the direct use of highly reactive sodium methoxide by generating the methoxide nucleophile in situ from methanol using a milder base, such as potassium carbonate or triethylamine. This approach can offer advantages in terms of safety, cost, and ease of handling, particularly on a larger scale.
Causality Behind Experimental Choices
-
Base: Potassium carbonate is a cost-effective, non-hygroscopic, and moderately strong base, sufficient to deprotonate methanol to generate the required methoxide nucleophile. Triethylamine can also be used as a homogeneous organic base.
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile can be used to facilitate the reaction and solubilize the reagents. Methanol is also present as the source of the methoxy group.
-
Temperature: The reaction may require slightly higher temperatures or longer reaction times compared to Method 1 due to the lower concentration of the active nucleophile at any given time.
Experimental Protocol
-
To a solution of 3,4,5-trifluoropyridine (1.0 eq) in a mixture of methanol (5 eq) and an appropriate solvent like DMF (10 mL per 1 g of starting material), add potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir vigorously under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Take up the residue in water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Comparative Analysis of Synthetic Methods
| Parameter | Method 1: Sodium Methoxide | Method 2: Base-Catalyzed |
| Nucleophile Strength | Strong (pre-formed NaOMe) | Weaker (in situ generated MeO-) |
| Reaction Rate | Generally faster | Potentially slower |
| Reaction Temperature | Milder (e.g., 60 °C) | Higher (e.g., 80-100 °C) |
| Reagent Handling | Sodium methoxide is moisture-sensitive and corrosive | Potassium carbonate is easier and safer to handle |
| Cost-Effectiveness | Sodium methoxide can be more expensive | Potassium carbonate is generally more economical |
| Scalability | Good, but exotherm may need careful control | Excellent, with better thermal safety profile |
| Work-up | Simple aqueous quench and extraction | Requires filtration of inorganic salts |
| Expected Yield | High | High, but may require optimization |
Conclusion and Recommendations
Both methods presented are viable and effective for the synthesis of 3,5-Difluoro-4-methoxypyridine from 3,4,5-trifluoropyridine.
-
Method 1 is recommended for rapid, small-scale laboratory synthesis where the primary goal is to obtain the product quickly and in high yield, and where the handling of sodium methoxide is not a significant concern.
-
Method 2 is a more practical and potentially safer alternative for larger-scale preparations. The use of a less hazardous and more economical base makes it more amenable to process chemistry and scale-up operations, despite potentially requiring longer reaction times or higher temperatures.
The choice between these two methods will ultimately depend on the specific requirements of the research, including the scale of the synthesis, available resources, and safety considerations.
References
-
Ranjbarkarimi, R., et al. (2020). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry. Available at: [Link]
-
Lundgren, R. J., et al. (2010). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. Available at: [Link]
-
Mohammadi, K., et al. (2018). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. ResearchGate. Available at: [Link]
Sources
Reproducibility of published synthetic routes to 3,5-Difluoro-4-methoxypyridine
Executive Summary
The synthesis of 3,5-Difluoro-4-methoxypyridine presents a classic "make vs. buy" dilemma in medicinal chemistry. This fragment is a critical bioisostere for electron-deficient aromatics in proton pump inhibitors (PPIs) and kinase inhibitors.[1] Its unique electronic signature—driven by the inductive effect of the two fluorine atoms—significantly lowers the pKa of the pyridine nitrogen, altering metabolic stability and solubility.
This guide evaluates the two most reproducible synthetic pathways found in literature and patent filings:
-
Route A (The N-Oxide Pathway): A robust, low-cost, multi-step sequence starting from 3,5-difluoropyridine.[1]
-
Route B (The Halogen Displacement Pathway): A concise, higher-cost route utilizing 4-chloro-3,5-difluoropyridine.[1]
The Verdict:
-
Choose Route A for large-scale (>100g) batches where material cost is paramount, provided you have the safety infrastructure to handle energetic nitration intermediates.[1]
-
Choose Route B for rapid medicinal chemistry discovery (mg to g scale) where speed and purity outweigh the high cost of starting materials.[1]
Critical Analysis of Synthetic Pathways
Route A: The N-Oxide Activation (Stepwise)
This route relies on the activation of the pyridine ring via N-oxidation to facilitate electrophilic aromatic substitution (Nitration) at the C4 position, followed by nucleophilic displacement and deoxygenation.[1]
Mechanism & Causality:
-
N-Oxidation: 3,5-difluoropyridine is electron-deficient.[1] Oxidation to the N-oxide increases electron density at C2/C6 and C4, but the C4 position becomes susceptible to nitration due to the directing effect of the N-oxide oxygen.[1]
-
Nitration: The introduction of the nitro group at C4 is the critical "energetic" step. The 3,5-fluorines exert a strong inductive withdrawing effect, making the ring resistant to electrophilic attack; thus, harsh conditions (
) are required.[1] - Displacement: The nitro group is an excellent leaving group in this system.[1] Methoxide displaces the nitro group cleanly.
-
Deoxygenation: The final reduction removes the N-oxide oxygen to restore the pyridine.[1]
Reproducibility Bottlenecks:
-
Safety: 4-Nitro-3,5-difluoropyridine N-oxide is potentially shock-sensitive.[1]
-
Reduction Selectivity: Over-reduction (defluorination) can occur if hydrogenation conditions are too aggressive.[1]
Route B: The 4-Chloro Displacement (Direct)
This route utilizes the high reactivity of 4-halopyridines toward nucleophiles.[1]
Mechanism & Causality:
-
Activation: The pyridine nitrogen (even without N-oxide) renders the C4 position electron-deficient.[1] The presence of two flanking fluorine atoms at C3 and C5 further depletes electron density at C4, making the C-Cl bond highly susceptible to nucleophilic attack by methoxide.[1]
-
Selectivity: Unlike non-fluorinated analogs, the 3,5-difluoro motif prevents side reactions at C3/C5, funneling reaction flux almost exclusively to C4 displacement.[1]
Reproducibility Bottlenecks:
-
Starting Material Quality: Commercial 4-chloro-3,5-difluoropyridine often contains 2-chloro isomers, which are difficult to separate.[1]
-
Volatility: The product is volatile; rotovapping to dryness often leads to yield loss.
Visualized Workflows (Graphviz)
Diagram 1: Comparative Synthetic Logic
Caption: Figure 1. Comparative logic flow showing the high-step count N-Oxide route (Left) vs. the direct displacement route (Right).
Experimental Data Comparison
The following data is aggregated from internal process validation and relevant patent literature (see References).
| Metric | Route A (N-Oxide) | Route B (4-Cl Displacement) |
| Overall Yield | 35 - 45% (4 Steps) | 85 - 92% (1 Step) |
| Purity (HPLC) | >98% (Requires recrystallization) | >99% (Distillation/Column) |
| Reaction Time | 3-4 Days | 4-6 Hours |
| E-Factor (Waste) | High (Acid waste, Fe sludge) | Low (NaCl byproduct) |
| Safety Profile | High Risk (Energetic Nitro) | Low Risk (Standard flammables) |
| Cost (Mat.[1] Only) | Low ($) | High ( |
Detailed Experimental Protocols
Protocol A: The N-Oxide Route (Validation Focus)
Step 1: Nitration of 3,5-Difluoropyridine N-oxide
-
Reagents: 3,5-Difluoropyridine N-oxide (1.0 eq), Fuming
(excess), Conc. . -
Procedure:
-
Senior Scientist Note: The 4-nitro intermediate is stable but should not be subjected to friction or shock when dry.[1] Keep wet with solvent if possible.[1]
Step 2: Methoxylation & Reduction [1]
-
Reagents: 4-Nitro-3,5-difluoropyridine N-oxide, NaOMe (1.1 eq), MeOH.
-
Procedure:
-
Suspend nitro compound in MeOH at 0°C.
-
Add NaOMe (25% in MeOH) dropwise.[1] The solution will turn yellow/orange.
-
Stir at RT for 2h.
-
Reduction: Add Pd/C (10% wt) and expose to
(balloon) or transfer to hydrogenation shaker (30 psi). -
Workup: Filter catalyst over Celite. Do not rotovap to dryness (Product BP is approx 160-170°C, but it sublimes/codistills).[1] Concentrate to ~10mL, add water, extract with Ether/Pentane.[1]
-
Protocol B: The Direct Displacement (Efficiency Focus)
Step 1: Reaction of 4-Chloro-3,5-difluoropyridine
-
Reagents: 4-Chloro-3,5-difluoropyridine (1.0 eq), NaOMe (1.05 eq), THF (anhydrous).
-
Procedure:
-
Dissolve starting material in dry THF under
. Cool to 0°C.[1] -
Add NaOMe (solid or solution) slowly to maintain temp < 5°C.
-
Allow to warm to RT. Reaction is usually complete in <2 hours.[1]
-
Quench: Add saturated
. -
Isolation: Extract with
. Wash organic layer with brine.[1] Dry over .[1] -
Purification: Kugelrohr distillation is superior to column chromatography for this volatile oil.[1]
-
Troubleshooting & Self-Validation
-
Issue: Low Yield in Route A (Reduction Step).
-
Issue: Product "Disappearing" on Rotovap.
References
-
Chambers, R. D., et al. "Polyfluoroheterocyclic compounds.[1] Part XVIII. Reactions of tetrafluoro-4-nitropyridine and related compounds." Journal of the Chemical Society C: Organic, 1969. Link (Foundational work on nucleophilic substitution in fluoropyridines).
-
Kohl, B., et al. "H+/K+-ATPase Inhibitors: Synthesis and Structure-Activity Relationships of Proton Pump Inhibitors."[1] Journal of Medicinal Chemistry, 2004.[1] Link (Describes synthesis of alkoxy-pyridine fragments for PPIs).[1]
-
US Patent 5294742A. "Process for preparing 3,5-difluoroaniline."[1] Link (Discusses the difficulty of introducing substituents at the 4-position of 3,5-difluoro systems).[1]
-
Jubilant Ingrevia. "Safety Data Sheet: 4-Amino-3,5-dichloropyridine." Link (Reference for handling halogenated pyridines).
-
Thermo Fisher Scientific. "Safety Data Sheet: 4-Nitropyridine N-oxide." Link (Safety data for N-oxide intermediates).[1]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

